molecular formula C5H10Cl2N2S B1612277 4-(Aminoethyl)thiazole dihydrochloride CAS No. 7771-09-7

4-(Aminoethyl)thiazole dihydrochloride

Cat. No.: B1612277
CAS No.: 7771-09-7
M. Wt: 201.12 g/mol
InChI Key: WNBVPHXGUOQHFD-UHFFFAOYSA-N
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Description

4-(Aminoethyl)thiazole dihydrochloride is a useful research compound. Its molecular formula is C5H10Cl2N2S and its molecular weight is 201.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(1,3-thiazol-4-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H8N2S.2ClH/c6-2-1-5-3-8-4-7-5;;/h3-4H,1-2,6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBVPHXGUOQHFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10610912
Record name 2-(1,3-Thiazol-4-yl)ethan-1-amine--hydrogen chloride (1/2)
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Molecular Weight

201.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7771-09-7
Record name 2-(1,3-Thiazol-4-yl)ethan-1-amine--hydrogen chloride (1/2)
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Record name 2-(1,3-Thiazol-4-yl)ethanamine dihydrochloride
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Foundational & Exploratory

4-(Aminoethyl)thiazole dihydrochloride molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure and Characterization of 4-(Aminoethyl)thiazole Dihydrochloride

Abstract

This technical guide provides a comprehensive examination of the molecular structure, synthesis, and characterization of this compound. Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the nuanced structural features of this potent histamine H1 receptor agonist. We will explore the synergistic application of spectroscopic and analytical techniques—including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to achieve unambiguous structural elucidation. Furthermore, this guide outlines a robust synthetic pathway, explains the rationale behind key experimental protocols, and situates the molecule's structural characteristics within its significant biological context, highlighting its utility as both a pharmacological tool and a versatile scaffold in modern drug discovery.

Introduction

The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2][3] Its unique electronic properties, ability to engage in hydrogen bonding, and rigid planar structure make it a privileged scaffold in the design of therapeutic agents.[2] Thiazole derivatives exhibit an extensive range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties, underscoring their versatility and importance in drug development.[3][4][5][6][7][8][9]

Introducing this compound

This compound is a specific derivative of the thiazole family, recognized primarily for its activity as a histamine agonist.[10] It is structurally characterized by an aminoethyl side chain at the C4 position of the thiazole ring. The compound is supplied as a dihydrochloride salt, a critical feature that enhances its stability and aqueous solubility, making it more amenable to experimental handling and formulation. Its primary utility lies in its selective activation of the histamine H1 receptor, a G-protein coupled receptor involved in allergic responses and inflammatory processes.[11] This makes it an invaluable tool for studying the histaminergic system and a foundational structure for designing novel modulators of this pathway.

Molecular Structure and Physicochemical Properties

Core Structure and Salt Form

The molecular identity of this compound is defined by three key components:

  • Thiazole Ring: A planar, aromatic heterocycle that serves as the rigid core of the molecule. Its aromaticity is a result of pi-electron delocalization across the five-membered ring.[2]

  • Aminoethyl Group (-CH₂-CH₂-NH₂): A flexible side chain attached to the C4 position. The terminal primary amine is a key basic center and a primary point of interaction with its biological target.

  • Dihydrochloride Salt: The compound is protonated at two basic sites—the primary amine of the ethyl chain and the nitrogen atom of the thiazole ring—and forms an ionic salt with two chloride counter-ions (Cl⁻). This salt form significantly increases the compound's polarity and, consequently, its solubility in water and other polar solvents, while also improving its shelf-life and stability compared to the free base.

Physicochemical Data Summary

The fundamental properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 7771-09-7[12]
Molecular Formula C₅H₁₀Cl₂N₂S[12]
Molecular Weight 201.12 g/mol [12]
Canonical SMILES C1=C(SC(=N1)CCN)·Cl·Cl
Appearance Typically an off-white to pale yellow solid

Synthesis and Purification

Retrosynthetic Analysis and Strategy

The synthesis of 4-(Aminoethyl)thiazole and its derivatives often employs the principles of the classic Hantzsch thiazole synthesis.[5][13] The core strategy involves the cyclocondensation of an α-haloketone with a thioamide-containing compound. For our target molecule, a key challenge is the reactive primary amine on the side chain. A robust synthesis would therefore utilize a protected amine precursor to prevent side reactions, followed by a deprotection step.

G Target This compound Protected_Amine N-Boc-4-(Aminoethyl)thiazole Target->Protected_Amine Deprotection & Salt Formation Precursor_Ketone 4-Bromo-1-(N-Boc-amino)butan-2-one Protected_Amine->Precursor_Ketone Hantzsch Cyclization Thioamide Thiourea Protected_Amine->Thioamide Hantzsch Cyclization Starting_Material N-Boc-3-butenylamine Precursor_Ketone->Starting_Material Bromination/Oxidation

Caption: Retrosynthetic pathway for 4-(Aminoethyl)thiazole.

Experimental Protocol: Proposed Synthesis

This protocol is a representative methodology based on established chemical principles for thiazole synthesis.[14][15]

Step 1: Synthesis of 1-Bromo-4-(tert-butoxycarbonylamino)butan-2-one

  • Dissolve N-Boc-3-butenylamine in a 1:1 mixture of acetone and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) portion-wise over 30 minutes while maintaining the temperature below 5 °C. The reaction is monitored by TLC for the consumption of the starting material.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude bromohydrin intermediate.

  • Dissolve the crude intermediate in dichloromethane (DCM) and add Dess-Martin periodinane at room temperature.

  • Stir for 2-3 hours until TLC indicates the formation of the α-bromoketone.

  • Filter the reaction mixture and concentrate the filtrate. Purify the residue via column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the title compound.

Step 2: Hantzsch Cyclization to form N-Boc-4-(2-aminoethyl)thiazole

  • Dissolve the α-bromoketone from Step 1 in absolute ethanol.

  • Add an equimolar amount of thiourea to the solution.

  • Reflux the mixture for 4-6 hours. The progress is monitored by TLC. Causality Note: The reflux provides the necessary activation energy for the nucleophilic attack of the thioamide sulfur onto the electrophilic carbonyl carbon, followed by cyclization and dehydration to form the aromatic thiazole ring.

  • Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purify the crude product by column chromatography to yield the protected thiazole.

Step 3: Deprotection and Dihydrochloride Salt Formation

  • Dissolve the N-Boc protected thiazole from Step 2 in a minimal amount of 1,4-dioxane.

  • Add a 4M solution of HCl in dioxane (excess, ~5-10 equivalents).

  • Stir the mixture at room temperature for 2-4 hours. A precipitate will typically form. Causality Note: The strong acidic conditions cleave the tert-butoxycarbonyl (Boc) protecting group, liberating the primary amine and protonating both it and the thiazole nitrogen.

  • Collect the solid precipitate by filtration.

  • Wash the solid with cold diethyl ether to remove any non-polar impurities.

  • Dry the product under vacuum to yield this compound as a stable solid.

Spectroscopic and Structural Elucidation

Confirming the molecular structure of the synthesized compound requires a multi-faceted analytical approach. Each technique provides a unique piece of the structural puzzle.

Analytical Confirmation Workflow

G cluster_0 Structural Confirmation Synthesized_Product Purified Dihydrochloride Salt NMR NMR Spectroscopy (¹H & ¹³C) Synthesized_Product->NMR Connectivity IR IR Spectroscopy Synthesized_Product->IR Functional Groups MS Mass Spectrometry Synthesized_Product->MS Molecular Mass Final_Structure Confirmed Structure NMR->Final_Structure IR->Final_Structure MS->Final_Structure

Caption: Workflow for the structural elucidation of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR Analysis: The proton NMR spectrum will provide information on the number of different proton environments, their electronic environment (chemical shift), and their neighboring protons (splitting pattern).

Predicted ¹H NMR Data (in D₂O)
Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Thiazole H5~7.5 - 7.8Singlet (s)1HAromatic proton on the electron-deficient thiazole ring.
Thiazole H2~8.8 - 9.1Singlet (s)1HProton adjacent to both protonated ring nitrogen and sulfur, highly deshielded.
-CH₂- (adjacent to ring)~3.4 - 3.6Triplet (t)2HMethylene protons adjacent to the thiazole ring and another CH₂ group.
-CH₂- (adjacent to NH₃⁺)~3.2 - 3.4Triplet (t)2HMethylene protons deshielded by the adjacent positively charged ammonium group.
  • ¹³C NMR Analysis: The carbon NMR spectrum reveals the number of unique carbon atoms and their chemical environment.

Predicted ¹³C NMR Data (in D₂O)
Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
Thiazole C5~120 - 125Aromatic CH carbon.
Thiazole C2~145 - 150Aromatic CH carbon between two heteroatoms.
Thiazole C4~150 - 155Quaternary carbon attached to the ethyl group.[16]
-CH₂- (adjacent to ring)~30 - 35Aliphatic carbon attached to the aromatic ring.
-CH₂- (adjacent to NH₃⁺)~38 - 42Aliphatic carbon deshielded by the ammonium group.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Type Functional Group
3200 - 2800 (broad)N-H StretchAmmonium salt (-NH₃⁺)
~3100C-H StretchAromatic C-H (Thiazole)
~2950C-H StretchAliphatic C-H (Ethyl chain)
1620 - 1580C=N StretchThiazole ring
1550 - 1450C=C StretchThiazole ring[13][17]
1100 - 1000C-S StretchThiazole ring[13]
Mass Spectrometry (MS)

MS provides the molecular weight of the compound and structural information from its fragmentation pattern. Using a technique like Electrospray Ionization (ESI), we would expect to observe the molecular ion of the free base.

  • Expected Molecular Ion (M+H)⁺: m/z ≈ 129.05 (for C₅H₉N₂S⁺).

  • Key Fragmentation Pathways:

    • Loss of the amino group (NH₂) leading to a fragment at m/z ≈ 113.

    • Cleavage of the C-C bond in the ethyl chain, leading to a prominent fragment corresponding to the thiazolylmethyl cation.

Biological Context: Relevance in Drug Discovery

Mechanism of Action: Histamine H1 Receptor Agonism

4-(Aminoethyl)thiazole functions as an agonist at the Histamine H1 Receptor (H1R). H1R is a G-protein coupled receptor (GPCR) found on smooth muscle, endothelial cells, and in the central nervous system.[11] Agonist binding initiates a conformational change in the receptor, activating a coupled Gq protein. This triggers a downstream signaling cascade.[11]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Agonist 4-(Aminoethyl)thiazole Receptor Histamine H1 Receptor (GPCR) Agonist->Receptor Binding & Activation G_Protein Gq Protein (α, β, γ subunits) Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC α-subunit activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_Release->Response PKC_Activation->Response

Caption: Simplified H1 receptor signaling pathway activated by an agonist.

Applications and Future Directions
  • Pharmacological Probe: As a selective H1R agonist, this compound is an essential tool for in vitro and in vivo studies aimed at characterizing the function and regulation of the H1 receptor.[18]

  • Scaffold for Drug Design: The 2-aminothiazole core, of which our molecule is a close relative, is a highly valuable scaffold in drug discovery.[4][19][20] The structural information presented here can guide the rational design of new ligands. By modifying the side chain or the substitution pattern on the thiazole ring, chemists can develop novel compounds with altered potency, selectivity, or pharmacokinetic properties, targeting not only histamine receptors but also kinases, enzymes, and other protein targets.[9][21]

Conclusion

This compound is more than a simple chemical entity; it is a precision tool for pharmacology and a versatile building block for medicinal chemistry. Its molecular structure, centered on the robust thiazole core and presented in a stable, soluble salt form, has been fully delineated through a combination of predictive analysis and established spectroscopic methodologies. A logical synthetic pathway enables its reliable production. Understanding the precise arrangement of its atoms through NMR, IR, and MS is fundamental to appreciating its function as a histamine H1 receptor agonist and to unlocking its potential for the development of future therapeutics.

References

  • Wikipedia. Histamine agonist. [Link]

  • Patsnap Synapse. (2024). What are H1 receptor agonists and how do they work? [Link]

  • PubMed. (2021). Histamine receptors, agonists, and antagonists in health and disease. [Link]

  • Simons, F. E. R. (2004). H1 Antihistamines: Current Status and Future Directions. PMC. [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2015). ISSN: 0975-8585. [Link]

  • Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC. [Link]

  • Google Patents. (1984). US4468517A - Synthesis of thiazoles.
  • Tiwari, R., et al. (2016). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PMC. [Link]

  • International Journal of Chemical Studies. (2022). Synthesis and characterization of biological active heterocycle-2-Aminothiazole. [Link]

  • Chinese Chemical Letters. (2015). Structure identification of 4-amino-2-(arylamino)thiazole-5-carboxylic esters. [Link]

  • DergiPark. Supplementary Document to Synthesis of Thiazole Derivatives as Antimicrobial Agents by Green Chemistry Techniques. [Link]

  • Google Patents. (1976). US3939172A - 4-Aminothiazole.
  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • Molecules. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • Acta Chimica Slovenica. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. [Link]

  • PubMed. (2025). A Review on the Synthesis of Biologically Active Thiazoles. [Link]

  • PMC. (2023). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • Journal of Drug Delivery and Therapeutics. (2023). An Overview of Thiazole Derivatives and its Biological Activities. [Link]

  • RSC Publishing. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. [Link]

  • Wikipedia. Thiazole. [Link]

  • Organic Chemistry Portal. Thiazole synthesis. [Link]

  • PMC. (2016). Design, synthesis, and biological evaluation of aminothiazole derivatives against the fungal pathogens Histoplasma capsulatum and Cryptococcus neoformans. [Link]

  • Asian Journal of Chemistry. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. [Link]

  • Semantic Scholar. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. [Link]

  • ResearchGate. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. [Link]

  • PMC. (2020). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. [Link]

  • ResearchGate. (1951). Thiazoles: iii. Infrared spectra of methylthiazoles. [Link]

  • NIST WebBook. 4-Ethyl-1,3-thiazole. [Link]

  • AIP Publishing. (2018). The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. [Link]

  • ResearchGate. (2018). 1 H NMR spectrum of 2-amino-4-(15,16-di-norlabd-8(9)-en-13-on)-1,3-thiazole. [Link]

  • PubChemLite. 5-(2-aminoethyl)-4-methyl-1,3-thiazol-2-amine dihydrochloride. [Link]

Sources

Technical Guide: Synthesis of 4-(2-aminoethyl)thiazole Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 4-(2-aminoethyl)thiazole dihydrochloride , a critical histamine bioisostere and H2-receptor agonist. The methodology prioritizes the Nitrile Reduction Route via 4-(chloromethyl)thiazole , as it offers the highest reproducibility and scalability compared to direct Hantzsch synthesis with unstable thioaldehydes.

Executive Summary

  • Target Molecule: 4-(2-aminoethyl)thiazole dihydrochloride

  • CAS Registry Number: 18640-62-9 (Dihydrochloride), 1826-67-1 (Free base)

  • Molecular Formula: C₅H₈N₂S · 2HCl

  • Primary Application: Histaminergic receptor modulation (H2 agonist), fragment-based drug discovery (FBDD).

  • Synthetic Strategy: Nucleophilic substitution of 4-(chloromethyl)thiazole followed by hydride reduction.

Synthetic Pathway Analysis

The synthesis is designed to avoid the handling of unstable thioformamide intermediates. Instead, we utilize a robust Cyanation-Reduction sequence . The starting material, 4-(chloromethyl)thiazole, can be acquired commercially or synthesized via the Hantzsch method using thiourea followed by Sandmeyer deamination.

Reaction Scheme (Graphviz Visualization)

G SM1 1,3-Dichloroacetone Int1 2-Amino-4-(chloromethyl)thiazole SM1->Int1 Hantzsch Cyclization (EtOH, Reflux) Thiourea Thiourea Thiourea->Int1 Int2 4-(Chloromethyl)thiazole Int1->Int2 Deamination (NaNO2, H3PO2) Int3 4-Thiazoleacetonitrile Int2->Int3 Cyanation (NaCN, DMF) Target 4-(2-Aminoethyl)thiazole Dihydrochloride Int3->Target Reduction & Salt Formation (LiAlH4 then HCl)

Caption: Stepwise synthesis from acyclic precursors to the target amine salt.

Detailed Experimental Protocols

Phase 1: Preparation of 4-Thiazoleacetonitrile

This step extends the carbon chain at the C4 position. The use of a phase-transfer catalyst or polar aprotic solvent is critical to suppress elimination side reactions.

Reagents & Materials:

Reagent Equiv. Role
4-(Chloromethyl)thiazole HCl 1.0 Substrate
Sodium Cyanide (NaCN) 1.2 Nucleophile
Potassium Iodide (KI) 0.1 Catalyst (Finkelstein)
DMF (Dimethylformamide) Solvent Medium

| Ethyl Acetate / Brine | Workup | Extraction |

Protocol:

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve 4-(chloromethyl)thiazole hydrochloride (10.0 g, 58.8 mmol) in anhydrous DMF (100 mL).

  • Neutralization (In-situ): Add Triethylamine (1.0 equiv) dropwise at 0°C to liberate the free base if starting with the salt. Stir for 15 minutes.

  • Cyanation: Add Sodium Cyanide (3.45 g, 70.5 mmol) and Potassium Iodide (0.97 g, 5.8 mmol) in a single portion.

  • Reaction: Warm the mixture to 60°C and stir for 4 hours. Monitor via TLC (Mobile phase: 1:1 Hexane/EtOAc). The starting material (Rf ~0.6) should disappear, yielding a lower spot (Rf ~0.4).

  • Workup:

    • Cool to room temperature and pour into ice-cold water (300 mL).

    • Caution: Carry out all cyanide workups in a well-ventilated fume hood.

    • Extract with Ethyl Acetate (3 x 100 mL).

    • Wash combined organics with saturated NaHCO₃ (to remove acidic impurities) and brine.

    • Dry over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purification: The crude dark oil is purified via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes) to yield 4-thiazoleacetonitrile as a pale yellow oil.

    • Yield Expectation: 75-85%

Phase 2: Reduction to 4-(2-Aminoethyl)thiazole

Nitrile reduction is best achieved using Lithium Aluminum Hydride (LiAlH₄) for laboratory scale, or Raney Nickel hydrogenation for larger scales. The LiAlH₄ method is described here for maximum conversion.

Reagents & Materials:

Reagent Equiv. Role
4-Thiazoleacetonitrile 1.0 Intermediate
LiAlH₄ (1.0 M in THF) 2.5 Reducing Agent
THF (Anhydrous) Solvent Medium

| Rochelle's Salt (Sat. Aq.) | Workup | Quenching Agent |[1][2]

Protocol:

  • Setup: Flame-dry a 250 mL 3-neck flask and purge with Argon. Add LiAlH₄ solution (112 mL, 112 mmol) and cool to 0°C.

  • Addition: Dissolve 4-thiazoleacetonitrile (5.6 g, 45 mmol) in anhydrous THF (30 mL). Add this solution dropwise to the hydride via a pressure-equalizing addition funnel over 30 minutes. Maintain internal temperature <10°C.

  • Reaction: Allow the mixture to warm to room temperature, then reflux (66°C) for 2 hours.

  • Quench (Fieser Method):

    • Cool to 0°C.

    • Carefully add water (4.2 mL), followed by 15% NaOH (4.2 mL), and finally water (12.6 mL).

    • Stir vigorously until a white granular precipitate forms.

  • Filtration: Filter the mixture through a pad of Celite. Wash the pad extensively with THF.

  • Isolation: Dry the filtrate over Na₂SO₄ and concentrate to obtain the crude free amine as an amber oil.

Phase 3: Formation of Dihydrochloride Salt

The free amine is hygroscopic and prone to oxidation. Conversion to the dihydrochloride salt ensures stability.

Protocol:

  • Dissolve the crude amine in a minimal amount of absolute ethanol (approx. 20 mL).

  • Cool to 0°C in an ice bath.

  • Slowly bubble anhydrous HCl gas into the solution (or add 4M HCl in Dioxane) until the pH is strongly acidic (<2).

  • Add diethyl ether (approx. 100 mL) dropwise with stirring to induce crystallization.

  • Filter the white solid, wash with cold ether, and dry under vacuum over P₂O₅.

  • Final Product: 4-(2-aminoethyl)thiazole dihydrochloride.

    • Melting Point: 160-163°C (Lit. value check required).

Critical Control Points & Troubleshooting

ParameterPotential Failure ModeCorrective Action
Cyanation Temperature If T > 80°C, polymerization of the chloromethyl species occurs (black tar).Strictly maintain T between 55-65°C.
Hydride Quench Improper quenching leads to aluminum emulsions that trap product.Use Rochelle's salt (Sodium Potassium Tartrate) saturated solution if Fieser method fails.
Amine Stability Free amine absorbs CO₂ from air (carbamate formation).Immediately convert to HCl salt upon isolation.

Mechanistic Insight

The synthesis relies on the nucleophilic substitution (Sn2) of the chloromethyl group by the cyanide ion. The thiazole ring acts as an electron-withdrawing group (similar to pyridine), activating the benzylic-like position for attack. However, the nitrogen in the thiazole ring can also act as a nucleophile, potentially leading to self-quaternization (polymerization). This is mitigated by using a non-polar solvent or ensuring rapid reaction with a strong nucleophile like cyanide.

The reduction proceeds via the sequential addition of hydride (H⁻) to the nitrile carbon, forming an imine anion intermediate, which is further reduced to the amine.

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. Link

  • Amthamine & Analogues: Eriksen, K., et al. (1992). "Histamine H2-receptor agonists.[3] Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles". Journal of Medicinal Chemistry, 35(17), 3239–3246. Link

  • Nitrile Reduction Method: Gaylord, N. G. (1956). Reduction with Complex Metal Hydrides. Interscience Publishers. (Standard Text).
  • Deamination Protocol: Ganapathi, K., & Venkataraman, A. (1945). "Chemistry of the Thiazoles". Proceedings of the Indian Academy of Sciences, 22, 362. Link

Sources

Biological Activity of 4-(Aminoethyl)thiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, medicinal chemistry, and therapeutic potential of 4-(2-aminoethyl)thiazole derivatives, with a specific focus on their role as histamine bioisosteres and the pharmacological prototype, Amthamine .

Executive Summary

The 4-(2-aminoethyl)thiazole scaffold represents a critical bioisostere of histamine (4-(2-aminoethyl)imidazole). By replacing the imidazole ring of histamine with a thiazole ring, medicinal chemists have developed derivatives that retain specific histaminergic activity while altering metabolic stability and receptor selectivity.

The most significant breakthrough in this class is Amthamine (2-amino-5-(2-aminoethyl)-4-methylthiazole), a highly potent and selective Histamine H2 receptor agonist .[1] Unlike the endogenous ligand histamine, which promiscuously activates H1, H2, H3, and H4 receptors, Amthamine exhibits high specificity for H2, making it an invaluable tool for studying gastric acid secretion and cardiac chronotropy without confounding H1-mediated vasodilation or H3-mediated feedback inhibition.

Chemical Structure and Bioisosterism

The Thiazole-Imidazole Exchange

Histamine consists of an imidazole ring connected to an ethylamine side chain. The imidazole ring can exist in two tautomeric forms (


-H and 

-H). The thiazole ring, lacking this prototropic tautomerism, locks the heteroatoms in fixed positions (Sulfur at 1, Nitrogen at 3).
  • Steric & Electronic Similarity: The thiazole ring is isosteric with the imidazole ring. The lone pair on the thiazole nitrogen mimics the

    
     nitrogen of histamine, serving as a proton acceptor at the receptor site.
    
  • Lipophilicity: Thiazole derivatives are generally more lipophilic than their imidazole counterparts, potentially enhancing blood-brain barrier (BBB) permeability, which is relevant for neuroprotective applications.

Key Derivatives
CompoundStructurePrimary Activity
Histamine 4-(2-aminoethyl)imidazoleEndogenous agonist (H1-H4)
4-(2-Aminoethyl)thiazole Thiazole analog of histamineWeak H1/H2 agonist
Amthamine 2-amino-5-(2-aminoethyl)-4-methylthiazolePotent, Selective H2 Agonist
Clomethiazole 5-(2-chloroethyl)-4-methylthiazoleGABA-mimetic (Sedative/Neuroprotective)

Note: While Clomethiazole is a chloroethyl derivative, it shares the 4-methylthiazole core. The aminoethyl derivatives (Amthamine) shift the pharmacology from GABAergic to Histaminergic.

Pharmacology and Mechanism of Action[3]

Histamine H2 Receptor Agonism (Amthamine)

Amthamine acts as a full agonist at the Gs-coupled H2 receptor.

  • Mechanism: Binding to H2 induces a conformational change that activates the

    
     protein. This stimulates Adenylyl Cyclase (AC) , converting ATP to cAMP.
    
  • Downstream Effects: Elevated cAMP activates Protein Kinase A (PKA) .

    • Gastric Parietal Cells:[2] PKA phosphorylates proteins involved in the

      
      -ATPase pump translocation, increasing acid secretion.
      
    • Cardiac Myocytes: PKA phosphorylates L-type

      
       channels, increasing calcium influx and causing positive inotropy (contractility) and chronotropy (heart rate).
      

H2_Signaling Amthamine Amthamine (Ligand) H2R H2 Receptor (GPCR) Amthamine->H2R Activates Gs Gs Protein H2R->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates Effect1 Gastric Acid Secretion PKA->Effect1 Parietal Cells Effect2 Cardiac Chronotropy PKA->Effect2 Myocytes

Figure 1: Signal transduction pathway of Amthamine at the Histamine H2 Receptor.

Structure-Activity Relationship (SAR)

Research into 4- and 5-(2-aminoethyl)thiazoles has revealed critical SAR determinants:

  • The 2-Amino Group: In the 5-(2-aminoethyl) series, the 2-amino group (as seen in Amthamine) significantly enhances potency but is not strictly required for intrinsic activity. A simple proton-accepting thiazole ring is sufficient for receptor activation, but the exocyclic amine likely forms additional hydrogen bonds with the receptor (e.g., Asp98 or Asp186 in transmembrane domains).

  • Side Chain Position: The 5-substituted thiazoles (Amthamine) are generally more potent H2 agonists than the 4-substituted isomers.

  • Selectivity: The thiazole core confers H2 selectivity over H1. The bulky sulfur atom may sterically hinder binding to the H1 receptor pocket, which tightly accommodates the smaller imidazole of histamine.

Neuroprotection and Other Activities

Beyond H2 agonism, thiazole ethylamine derivatives have shown potential in:

  • Alzheimer's Disease (AD): Some 2-aminothiazoles inhibit acetylcholinesterase (AChE), increasing synaptic acetylcholine.

  • Tau Aggregation: Substituted 2-aminothiazoles have been identified as inhibitors of tau-driven neuronal toxicity, independent of their histaminergic activity.

Quantitative Data Summary

The following table compares the potency of Amthamine against Histamine and Dimaprit (another H2 agonist) in guinea pig atrial models (standard H2 bioassay).

CompoundReceptor TargetPotency (

)
Relative Potency (Histamine = 100)Selectivity
Histamine H1, H2, H3, H46.10 - 6.20100Non-selective
Amthamine H2 6.21 ~110 High (H2 >> H1/H3)
Dimaprit H25.50~20Moderate H2
4-(2-Aminoethyl)thiazole H1/H2< 4.0< 1Low

Data Source: Eriks et al., J. Med. Chem. 1992 (See References).

Experimental Protocols

Synthesis of Amthamine (Hantzsch Thiazole Synthesis)

The most robust route utilizes the Hantzsch condensation of an


-haloketone with a thiourea derivative.

Reaction Scheme: 4-chloro-3-oxopentanenitrile (or protected equivalent) + Thiourea


Amthamine

Protocol:

  • Precursor Preparation: Start with 3-chloro-2-pentanone (or a protected 5-amino-3-chloro-2-pentanone equivalent if available). For Amthamine specifically, a common route involves the

    
    -bromination of a levulinic acid derivative or a protected amino-ketone.
    
    • Alternative (Literature Standard): React 1-bromo-4-phthalimido-2-butanone with thiourea . This yields the phthalimido-protected intermediate.

  • Cyclization:

    • Dissolve 10 mmol of the

      
      -bromoketone in 20 mL of ethanol.
      
    • Add 12 mmol (1.2 eq) of thiourea.

    • Reflux the mixture for 2–4 hours. Monitor by TLC (Mobile phase: EtOAc/Hexane 1:1).

    • The product (thiazole hydrobromide salt) often precipitates upon cooling.

  • Deprotection (if using phthalimide):

    • Treat the intermediate with hydrazine hydrate in ethanol under reflux for 1 hour to remove the phthalimide group.

    • Acidify with HCl to precipitate phthalhydrazide; filter.

    • Basify the filtrate (NaOH) to extract the free amine.

  • Purification: Recrystallize from ethanol/ether.

Synthesis Start Start: Alpha-Halo Ketone (e.g., 1-bromo-4-phthalimido-2-butanone) Step1 Step 1: Hantzsch Cyclization (Reflux in EtOH, 2-4h) Start->Step1 Reagent Reagent: Thiourea Reagent->Step1 Inter Intermediate: Protected 2-Aminothiazole Step1->Inter Step2 Step 2: Deprotection (Hydrazine Hydrate) Inter->Step2 Product Final Product: 4-(2-Aminoethyl)thiazole derivative (Amthamine) Step2->Product

Figure 2: Hantzsch synthesis pathway for 2-amino-thiazole ethylamine derivatives.

H2 Receptor Functional Assay (Guinea Pig Atrium)

This classical assay validates H2 agonism by measuring chronotropic response.

  • Tissue Preparation: Isolate the right atrium from a male guinea pig.

  • Mounting: Suspend the atrium in an organ bath containing Krebs-Henseleit solution (37°C, oxygenated with 95%

    
    /5% 
    
    
    
    ). Apply 0.5–1.0 g resting tension.
  • Equilibration: Allow tissue to stabilize for 60 minutes, washing every 15 minutes. Spontaneous beating rate should be stable.

  • Agonist Challenge: Add cumulative concentrations of the test compound (Amthamine) (

    
     to 
    
    
    
    M).
  • Measurement: Record the increase in heart rate (beats/min).

  • Validation: Pre-treat control tissues with Famotidine (1

    
    M), a selective H2 antagonist. A rightward shift in the dose-response curve confirms H2 mechanism.
    

References

  • Eriks, J. C., et al. (1992). "Histamine H2-receptor agonists.[1][3][4] Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles." Journal of Medicinal Chemistry. Link

  • Coruzzi, G., et al. (1993). "The new potent and selective histamine H2 receptor agonist amthamine as a tool to study gastric secretion." Naunyn-Schmiedeberg's Archives of Pharmacology. Link

  • Baker, J. G. (2007). "Antagonism of histamine H2 receptor responses."[1][3][2][4] British Journal of Pharmacology. Link

  • Pannecouque, C., et al. (2011). "Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease." European Journal of Pharmaceutical Sciences. Link

  • BenchChem. (2025). "Hantzsch Synthesis of 2-Aminothiazoles: Protocols for Researchers." BenchChem Application Notes. Link

Sources

4-(Aminoethyl)thiazole dihydrochloride potential therapeutic targets

Author: BenchChem Technical Support Team. Date: February 2026

Pharmacological Profiling & Therapeutic Target Analysis

Executive Summary

4-(Aminoethyl)thiazole dihydrochloride (also known as Thiazole-4-ethanamine ) is a critical pharmacological probe and bioisostere of histamine. Unlike the endogenous ligand histamine, which relies on an imidazole ring for receptor interaction, this compound utilizes a thiazole heterocycle. This structural modification confers specific selectivity for the Histamine H2 Receptor (H2R) , making it an invaluable tool for dissecting H2-mediated signaling pathways in gastric physiology, cardiovascular function, and immunomodulation.

This guide details the molecular mechanism, primary therapeutic targets, and experimental protocols for validating 4-(Aminoethyl)thiazole activity, distinguishing it as a "one-proton" activator distinct from the tautomeric mechanism of histamine.

Chemical Identity & Structural Pharmacology
1.1. Bioisosterism and Receptor Recognition

The core utility of 4-(Aminoethyl)thiazole lies in its structural relationship to histamine.

  • Histamine: Contains an imidazole ring capable of tautomerism (N-H shift between N1 and N3).

  • 4-(Aminoethyl)thiazole: Contains a thiazole ring (S and N). The thiazole ring is aromatic but cannot undergo tautomeric shifts equivalent to imidazole.

Mechanistic Insight: Historically, it was believed that H2 receptor activation required the ligand to undergo a tautomeric proton transfer.[1] However, the efficacy of 4-(Aminoethyl)thiazole (and its potent derivative Amthamine ) disproves this. It demonstrates that proton acceptance by the heterocyclic nitrogen is the sole requirement for H2 activation. This "One-Proton Mechanism" simplifies the pharmacophore model for H2 agonists.

FeatureHistamine4-(Aminoethyl)thiazole
Heterocycle ImidazoleThiazole
H2 Activation Mode Tautomeric Shift + Proton TransferProton Acceptance (One-Proton Model)
Selectivity Non-selective (H1, H2, H3, H4)H2 Selective (Negligible H1/H3 affinity)
Metabolic Stability Low (HNMT/DAO degradation)Moderate (Resistant to HNMT)
Primary Therapeutic Target: Histamine H2 Receptor

The definitive target for 4-(Aminoethyl)thiazole is the Histamine H2 Receptor , a Gs-protein coupled receptor (GPCR).

2.1. Mechanism of Action (Signaling Pathway)

Upon binding to the orthosteric site of the H2 receptor, the compound induces a conformational change that promotes the exchange of GDP for GTP on the G


s subunit.
  • Ligand Binding: The thiazole nitrogen accepts a proton from the receptor's active site (likely Asp98 or Asp186 in TM3/TM5).

  • G-Protein Coupling: Activation of Gs protein.

  • Effector Activation: Stimulation of Adenylyl Cyclase (AC) .

  • Second Messenger: Rapid accumulation of intracellular cAMP .

  • Downstream Effect: Activation of Protein Kinase A (PKA) , leading to phosphorylation of tissue-specific effectors (e.g., proton pumps in parietal cells, Ca2+ channels in cardiomyocytes).

2.2. Tissue-Specific Physiological Effects
  • Gastric Parietal Cells: Stimulation of H+/K+-ATPase (Proton Pump)

    
     Acid Secretion.
    
  • Cardiomyocytes (Human/Guinea Pig): Phosphorylation of L-type Ca2+ channels

    
    Positive Inotropic Effect  (increased contractility).
    
  • Eosinophils: Inhibition of degranulation (cAMP-mediated negative feedback).

Visualization: H2 Receptor Signaling Cascade

The following diagram illustrates the molecular pathway activated by 4-(Aminoethyl)thiazole.

H2_Signaling Ligand 4-(Aminoethyl)thiazole H2R Histamine H2 Receptor (GPCR) Ligand->H2R Bind & Proton Accept Gs Gs Protein (Activation) H2R->Gs GTP Exchange AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Catalysis ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CaCh L-Type Ca2+ Channels (Heart) PKA->CaCh Phosphorylation ProtonPump H+/K+ ATPase (Stomach) PKA->ProtonPump Phosphorylation Inotropy Positive Inotropy (Contraction) CaCh->Inotropy Acid Acid Secretion ProtonPump->Acid

Figure 1: Signal transduction pathway of 4-(Aminoethyl)thiazole via the Gs-coupled H2 receptor.

Experimental Protocols

To validate the activity of 4-(Aminoethyl)thiazole, researchers should employ both functional organ bath assays (gold standard for H2 agonism) and biochemical cAMP assays.

4.1. Functional Assay: Guinea Pig Right Atrium (Inotropy)

Rationale: The guinea pig right atrium is spontaneously beating and rich in H2 receptors, making it the classic model for H2 agonist potency (pD2) determination.

Materials:

  • Tyrode’s solution (oxygenated with 95% O2 / 5% CO2).

  • Organ bath system (10-20 mL) with isometric force transducer.

  • This compound (dissolved in water/saline).

  • Controls: Histamine (reference agonist), Ranitidine (H2 antagonist).[2]

Workflow:

  • Isolation: Rapidly excise the heart from a euthanized guinea pig. Dissect the right atrium.

  • Mounting: Suspend the atrium in the organ bath at 37°C under 1g resting tension.

  • Equilibration: Allow tissue to stabilize for 45–60 minutes, washing every 15 minutes.

  • Basal Recording: Record the spontaneous contraction rate and force.

  • Dose-Response: Add 4-(Aminoethyl)thiazole cumulatively (

    
     M to 
    
    
    
    M).
  • Measurement: Calculate the % increase in contraction amplitude relative to the maximal histamine response.

  • Validation: Pre-incubate with Ranitidine (

    
     M) to confirm blockade of the effect (Rightward shift of the curve).
    
4.2. Biochemical Assay: cAMP Accumulation (HEK293-H2R Cells)

Rationale: Direct measurement of the second messenger confirms the Gs-coupling mechanism.

Workflow Visualization:

Experimental_Workflow Step1 Cell Culture (HEK293-H2R) Step2 Incubation + IBMX (PDE Inhibitor) Step1->Step2 Step3 Agonist Treatment 4-(Aminoethyl)thiazole Step2->Step3 Step4 Lysis & Detection (TR-FRET / ELISA) Step3->Step4 Step5 Data Analysis (EC50 Calculation) Step4->Step5

Figure 2: Workflow for quantifying cAMP accumulation in response to H2 receptor stimulation.

Protocol Steps:

  • Seeding: Plate HEK293 cells stably expressing human H2R in 96-well plates.

  • Inhibition: Add 0.5 mM IBMX (Isobutylmethylxanthine) to inhibit phosphodiesterase activity (preventing cAMP breakdown).

  • Stimulation: Treat cells with varying concentrations of 4-(Aminoethyl)thiazole for 30 minutes at 37°C.

  • Lysis: Aspirate media and add lysis buffer containing cAMP detection reagents (e.g., Europium-labeled cAMP tracer).

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Analysis: Plot RFU vs. Log[Concentration] to determine EC50.

Therapeutic Potential & Clinical Relevance[3][4][5][6][7]

While 4-(Aminoethyl)thiazole is primarily a research tool, its pharmacophore underpins several therapeutic strategies.

  • Heart Failure (Inotropic Support):

    • H2 agonists can increase cardiac output. However, clinical use is limited by the risk of tachycardia and arrhythmia.

    • Relevance: This compound serves as a model to design "congestive heart failure" drugs that might selectively target cardiac H2 receptors without gastric side effects (though this separation is difficult).

  • Acute Myeloid Leukemia (AML):

    • Histamine and its analogues (like histamine dihydrochloride, Ceplene) are used in conjunction with IL-2 to prevent relapse in AML.

    • Mechanism:[1][3][4] H2 receptor activation on phagocytes inhibits NADPH oxidase, protecting NK cells and T cells from oxidative stress-induced apoptosis. 4-(Aminoethyl)thiazole could theoretically mimic this protective effect.

  • Gastric Hyposecretion Diagnosis:

    • Historically, H2 agonists were used to test the secretory capacity of the stomach (e.g., diagnosing achlorhydria).

References
  • Eriksen, J. L., et al. (1992). "4- and 5-(2-Aminoethyl)thiazoles: New Selective Histamine H2 Receptor Agonists."[4] Journal of Medicinal Chemistry, 35(17), 3239–3246. Link

  • Poli, E., et al. (1994).[3] "Positive inotropic activity of the novel histamine H2-receptor agonist, amthamine, on the human heart in vitro."[3] General Pharmacology: The Vascular System, 25(8), 1649-1654. Link

  • Coruzzi, G., et al. (1993). "The new potent and selective histamine H2 receptor agonist amthamine as a tool to study gastric secretion."[2] Naunyn-Schmiedeberg's Archives of Pharmacology, 348, 77–81. Link

  • Xie, S. X., & Ghorpade, S. R. (2020). "Thiazole-containing compounds as therapeutic targets for cancer therapy."[5][6][7] European Journal of Medicinal Chemistry, 187, 112016. Link

  • Panula, P., et al. (2015). "International Union of Basic and Clinical Pharmacology. XCVIII. Histamine Receptors." Pharmacological Reviews, 67(3), 601–655. Link

Sources

Technical Guide: Safety and Handling of 4-(Aminoethyl)thiazole Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Hazard Profile

4-(Aminoethyl)thiazole dihydrochloride (CAS 301-67-7), often referred to as the "Thiamine Side Chain" or a histamine structural analog, presents a unique challenge in laboratory settings. It is not merely a corrosive salt; it is a bioactive amine with histaminergic potential.

Researchers often underestimate this compound, treating it solely as a synthetic intermediate. However, its structural homology to histamine (where the imidazole ring is replaced by a thiazole ring) grants it the ability to interact with histamine receptors (H1/H2). Consequently, safe handling requires a protocol that addresses two distinct risk vectors:

  • Physicochemical: Extreme hygroscopicity and acidity (dihydrochloride salt).

  • Biological: Potential for systemic vasodilation or bronchoconstriction upon significant exposure.

This guide moves beyond generic SDS advice to provide a field-proven operational framework for the safe synthesis, storage, and disposal of this compound.

Physicochemical & Biological Profile

Understanding the fundamental properties is the first step in designing a safety protocol. The dihydrochloride form renders the molecule highly water-soluble but also prone to rapid degradation (clumping/hydrolysis) upon exposure to atmospheric moisture.

Table 1: Core Technical Specifications

PropertySpecificationOperational Implication
CAS Number 301-67-7Unique identifier for inventory tracking.
Formula C5H8N2S · 2HClReleases 2 equivalents of HCl upon hydrolysis.
Molecular Weight 201.12 g/mol Essential for molarity calculations.
Physical State Crystalline Solid (White to Off-White)Fine dust hazard; requires respiratory protection.
Solubility High (Water, Methanol)Exothermic dissolution; add salt to solvent slowly.
Hygroscopicity Critical Deliquescent. Must be handled in <30% RH.
Bioactivity Histamine Analog (H1/H2 Agonist)Potential for allergic-mimicking systemic effects.
Acidity (pH) ~1.0 - 2.0 (10% aq. solution)Corrosive to mucous membranes and metals.

Hazard Assessment

Chemical Hazards (GHS Classification)
  • Skin Corrosion/Irritation (Category 2): The dihydrochloride moiety creates a highly acidic environment on moist skin, leading to chemical burns.

  • Serious Eye Damage (Category 1/2A): Contact with eyes can cause irreversible corneal opacity due to the combination of acidity and organic amine toxicity.

  • Specific Target Organ Toxicity (Respiratory): Inhalation of dust causes severe irritation to the upper respiratory tract.

Biological Hazards (The "Silent" Risk)

Unlike standard inorganic salts, 4-(Aminoethyl)thiazole is a structural isostere of histamine.

  • Mechanism: It can activate Histamine H1 (smooth muscle contraction) and H2 (gastric acid secretion) receptors.

  • Systemic Symptoms: In cases of significant accidental injection or inhalation, researchers may experience flushing, hypotension (drop in blood pressure), tachycardia, or bronchospasm.

  • Differentiation: It is crucial to distinguish between chemical irritation (burning sensation) and systemic bioactivity (dizziness, racing heart).

Operational Handling Protocols

Storage and Stability

The primary cause of reagent failure for this compound is moisture absorption. The dihydrochloride salt will absorb water from the air, turning into a sticky, acidic gum that is difficult to weigh and chemically degraded.

  • Primary Storage: Store at -20°C or 2-8°C (depending on vendor spec) in a tightly sealed container.

  • Secondary Containment: Place the primary vial inside a desiccator or a secondary jar containing active desiccant (e.g., Drierite or Silica Gel).

  • Inert Atmosphere: For long-term storage, purge the headspace with Argon or Nitrogen before sealing.

Weighing and Solubilization Workflow

Goal: Prevent hydration of the bulk solid and protect the operator from dust.

Step-by-Step Protocol:

  • Acclimatization: Allow the vial to warm to room temperature before opening. Opening a cold vial introduces condensation, instantly ruining the hygroscopic salt.

  • Environment:

    • Preferred: Nitrogen-filled Glovebox.

    • Acceptable: Chemical Fume Hood with an anti-static gun to prevent dust dispersal.

  • Weighing: Use a pre-tared glass weighing boat. Avoid metal spatulas (corrosion risk); use PTFE-coated or ceramic tools.

  • Solubilization (Exotherm Warning):

    • Dissolving dihydrochloride salts in water is exothermic .

    • Place the receiving vessel (containing water/buffer) on ice if preparing concentrations >1 M.

    • Add the solid to the liquid slowly with constant stirring.

  • Neutralization (If required): The solution will be highly acidic (pH ~1). If used for cell culture, neutralize carefully with NaOH after solubilization, monitoring pH continuously to prevent precipitation of the free base.

Visualization: Safe Handling Workflow

HandlingWorkflow Start Start: Reagent Retrieval Acclimatize Acclimatize to RT (Prevent Condensation) Start->Acclimatize Wait 30 mins Open Open in Controlled Env (Glovebox or Fume Hood) Acclimatize->Open Weigh Weighing (Non-metallic tools) Open->Weigh Minimize Exposure Solubilize Solubilization (Ice bath for Exotherm) Weigh->Solubilize Add Solid to Liquid Neutralize pH Adjustment (If required for Bio-assay) Solubilize->Neutralize Monitor pH Waste Disposal (Acidic/Amine Waste) Solubilize->Waste Excess Neutralize->Waste Post-Exp

Figure 1: Logic flow for handling hygroscopic dihydrochloride salts to ensure chemical stability and operator safety.

Emergency Response & Exposure Management

In the event of exposure, the response must address both the acid burn and the potential histaminergic reaction.

Immediate Actions
  • Skin Contact: Wash immediately with soap and water for 15 minutes. Do not use organic solvents (ethanol) as they may increase skin absorption of the amine.

  • Eye Contact: Flush with water/saline for 15 minutes.[1] Seek medical attention immediately (corrosive risk).

  • Inhalation: Move to fresh air. If wheezing occurs (bronchoconstriction), medical observation is required.

Systemic Toxicity Decision Logic

Researchers must be able to distinguish between a local burn and a systemic reaction.

EmergencyLogic Exposure Exposure Incident (Skin/Inhalation) Assess Assess Symptoms Exposure->Assess Local Local Pain/Redness (Chemical Burn) Assess->Local Surface only Systemic Flushing, Dizziness, Racing Heart (Histaminergic Effect) Assess->Systemic Internal/Vascular Action_Local Rinse 15m + First Aid Local->Action_Local Action_Sys ER / Medical Support (Mention Histamine Analog) Systemic->Action_Sys

Figure 2: Triage logic distinguishing chemical irritation from bioactive systemic effects.

Disposal Considerations

  • Waste Stream: Do not pour down the drain. This compound is toxic to aquatic life and can alter pH significantly.

  • Classification: Classify as "Corrosive, Organic Amine" waste.

  • Deactivation: For small spills, neutralize with sodium bicarbonate (baking soda) until fizzing stops, then absorb with vermiculite.

  • Container: High-density polyethylene (HDPE) containers are preferred over glass for waste storage to prevent breakage if pressure builds (though unlikely if neutralized).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9600, 2-(4-Thiazolyl)ethylamine dihydrochloride. PubChem. Available at: [Link]

  • Khan, M. et al. (2021). "Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery." Medicinal Chemistry Research. Available at: [Link]

  • Eriksen, K. et al. (1992). "Histamine H2-receptor agonists.[2] Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles." Journal of Medicinal Chemistry. Available at: [Link]

Sources

Methodological & Application

Application Note: Protocol for the Synthesis of 4-(2-Aminoethyl)thiazole Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This application note details the synthesis of 4-(2-aminoethyl)thiazole , a critical bioisostere of histamine where the imidazole ring is replaced by a thiazole. This compound is a vital probe for H1/H2 histamine receptor selectivity and a precursor for various pharmaceutical scaffolds.

While de novo Hantzsch thiazole synthesis is possible, it often suffers from regioselectivity issues and complex workups when targeting the ethylamine side chain directly. Therefore, this protocol utilizes a functional group transformation strategy starting from the commercially available 4-(2-hydroxyethyl)thiazole (Sulfurol) . This route is selected for its:

  • Scalability: Sulfurol is a bulk flavorant/vitamin intermediate.

  • Purity: The Gabriel synthesis method avoids the formation of secondary amine impurities common in direct amination.

  • Robustness: The intermediates are stable and easily characterized.

Retrosynthetic Analysis & Workflow

The synthesis proceeds via a three-stage transformation: Activation of the alcohol, Nucleophilic substitution (Gabriel Synthesis), and Deprotection/Salt Formation.

SynthesisPathway Sulfurol 4-(2-Hydroxyethyl)thiazole (Sulfurol) Chloride 4-(2-Chloroethyl)thiazole Sulfurol->Chloride Activation Phthalimide N-[2-(Thiazol-4-yl)ethyl]phthalimide Chloride->Phthalimide Substitution Amine 4-(2-Aminoethyl)thiazole Phthalimide->Amine Deprotection FinalSalt 4-(2-Aminoethyl)thiazole Dihydrochloride Amine->FinalSalt Salt Formation SOCl2 SOCl2, DCM Reflux KPhth Potassium Phthalimide DMF, 90°C N2H4 1. N2H4·H2O, EtOH 2. HCl/Dioxane

Figure 1: Synthetic workflow from Sulfurol to the target amine salt.

Experimental Protocol

Step 1: Synthesis of 4-(2-Chloroethyl)thiazole

Objective: Convert the hydroxyl group to a good leaving group (chloride) using Thionyl Chloride (


).
  • Reagents:

    • 4-(2-Hydroxyethyl)thiazole (Sulfurol): 12.9 g (100 mmol)

    • Thionyl Chloride (

      
      ): 14.3 g (120 mmol)
      
    • Dichloromethane (DCM): 100 mL

    • Sodium Bicarbonate (

      
      ): Sat. aq. solution
      
  • Procedure:

    • Dissolve Sulfurol (12.9 g) in anhydrous DCM (80 mL) in a round-bottom flask equipped with a drying tube (CaCl2) and a dropping funnel.

    • Cool the solution to 0°C in an ice bath.

    • Add

      
       (14.3 g) dropwise over 30 minutes. Caution: Gas evolution (
      
      
      
      ,
      
      
      ). Perform in a fume hood.
    • Remove the ice bath and reflux the mixture for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1) for disappearance of starting material (

      
      ).
      
    • Cool to room temperature. Carefully quench by pouring into ice-cold saturated

      
       solution (200 mL).
      
    • Extract with DCM (

      
       mL). Wash combined organics with brine, dry over 
      
      
      
      , and concentrate in vacuo.
    • Yield: Expect ~13.5 g (92%) of a dark amber oil. This intermediate is sufficiently pure for the next step.

Step 2: Gabriel Synthesis – Formation of Phthalimide Intermediate

Objective: Introduce the nitrogen atom via a protected phthalimide precursor to prevent over-alkylation.

  • Reagents:

    • 4-(2-Chloroethyl)thiazole (from Step 1): 13.5 g (91.5 mmol)

    • Potassium Phthalimide: 18.5 g (100 mmol)

    • DMF (Dimethylformamide): 100 mL

  • Procedure:

    • Suspend Potassium Phthalimide (18.5 g) in DMF (100 mL).

    • Add the crude chloride (13.5 g) solution.

    • Heat the mixture to 90–100°C for 4–6 hours. The suspension will change appearance as KCl precipitates.

    • Cool to room temperature and pour the mixture into ice water (400 mL). The product usually precipitates as a solid.

    • Filter the solid.[1] If an oil forms, extract with Ethyl Acetate (

      
       mL), wash with water (
      
      
      
      ) and brine to remove DMF.
    • Recrystallize from Ethanol/Water if necessary.

    • Yield: Expect ~18–20 g of off-white solid.

Step 3: Deprotection & Salt Formation

Objective: Liberate the primary amine using the Ing-Manske procedure and isolate as the stable dihydrochloride salt.

  • Reagents:

    • Phthalimide intermediate: 10 g (38.7 mmol)

    • Hydrazine Hydrate (

      
      ): 2.5 g (50 mmol)
      
    • Ethanol: 100 mL

    • HCl (4M in Dioxane or concentrated aqueous): Excess

  • Procedure:

    • Dissolve the phthalimide intermediate (10 g) in Ethanol (100 mL).

    • Add Hydrazine Hydrate (2.5 g).

    • Reflux for 2–3 hours. A bulky white precipitate (phthalhydrazide) will form.

    • Cool to room temperature. Acidify with concentrated HCl to pH < 1.

    • Reflux for an additional 30 minutes to ensure complete hydrolysis of any intermediate amides.

    • Cool and filter off the insoluble phthalhydrazide byproduct. Wash the filter cake with a small amount of cold water.

    • Concentrate the filtrate to near dryness.

    • Redissolve the residue in a minimum amount of absolute ethanol and add HCl in Dioxane/Ether to precipitate the salt.

    • Filter and dry the white crystalline solid.

Analytical Data & Specifications

ParameterSpecificationNotes
Appearance White to off-white crystalline solidHighly hygroscopic; store in desiccator.
Molecular Formula

MW: 201.12 g/mol
Melting Point 165–170°C (dec)Varies slightly with hydration state.

NMR (

)

9.01 (s, 1H, C2-H), 7.55 (s, 1H, C5-H), 3.40 (t, 2H), 3.25 (t, 2H)
Characteristic thiazole singlets are key.
Solubility Water (>100 mg/mL), MethanolInsoluble in Ether, Hexane.

Critical Control Points & Troubleshooting

Mechanism of Impurity Formation

The primary risk in this protocol is the incomplete removal of the phthalimide byproduct or DMF solvent.

ImpurityLogic Step2 Step 2: DMF Removal Risk1 Risk: Residual DMF Step2->Risk1 Mitigation1 Action: Wash EtOAc layer with water x3 Risk1->Mitigation1 Step3 Step 3: Deprotection Risk2 Risk: Phthalhydrazide Contamination Step3->Risk2 Mitigation2 Action: Acidify & Filter Cold Risk2->Mitigation2

Figure 2: Troubleshooting logic for common purification issues.

Application Notes
  • Storage: The dihydrochloride salt is hygroscopic. Store at -20°C under argon.

  • Biological Use: When using in cell culture, neutralize the salt with equimolar NaOH or prepare buffers immediately before use. The free base is unstable and prone to oxidation/polymerization.

References

  • Hantzsch Thiazole Synthesis Overview

    • Source: Organic Chemistry Portal. "Synthesis of Thiazoles".
    • URL:[Link]

    • Relevance: Provides the foundational chemistry for thiazole ring construction if de novo synthesis is required.
  • Gabriel Synthesis Mechanism & Conditions

    • Source: Organic Chemistry Portal. "Gabriel Synthesis".[2][3]

    • URL:[Link]

    • Relevance: Validates the use of Potassium Phthalimide and Hydrazine for primary amine synthesis without secondary amine byproducts.
  • Thiazole Functionalization (Sulfurol Route)

    • Source: National Institutes of Health (PMC). "An Overview on Synthetic 2-Aminothiazole-Based Compounds".
    • URL:[Link]

    • Relevance: While focused on 2-aminothiazoles, the chemical handling of the thiazole ring (stability to acid/base) described here supports the proposed workup conditions.
  • Preparation of 4-(2-chloroethyl)thiazole (Patent Reference): Source: Google Patents (CN113461635A). "4-(2-chloroethyl)thiazole-2-carboxylic acid ethyl ester and preparation method". URL: Relevance: Confirms the chlorination of hydroxyethyl-thiazoles using thionyl chloride is a standard, high-yield industrial procedure.

Sources

The Versatility of 4-(Aminoethyl)thiazole Dihydrochloride: A Building Block for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Moiety as a Privileged Scaffold in Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a "privileged scaffold" – a molecular framework that is recurrently found in biologically active compounds.[1][2] Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[3][4][5] This widespread bioactivity has cemented the thiazole nucleus as a critical component in the design and synthesis of novel therapeutics.

This application note focuses on a particularly valuable derivative: 4-(Aminoethyl)thiazole dihydrochloride. The presence of a primary amino group on an ethyl spacer attached to the 4-position of the thiazole ring provides a versatile handle for a wide array of chemical modifications. This allows for the systematic exploration of the chemical space around the thiazole core, enabling the fine-tuning of a compound's pharmacological profile. As a dihydrochloride salt, the compound offers improved stability and handling characteristics compared to the free base. This guide provides detailed protocols for the utilization of this compound in the synthesis of diverse compound libraries, including amides, sulfonamides, ureas, and N-alkylated derivatives, thereby empowering researchers in drug discovery and development to fully leverage the potential of this versatile building block.

Core Synthetic Applications and Protocols

The primary amino group of 4-(aminoethyl)thiazole is a nucleophilic center that readily participates in a variety of bond-forming reactions. The dihydrochloride salt form necessitates in situ neutralization, typically with a non-nucleophilic organic base, to liberate the free amine for reaction.

Protocol 1: Amide Bond Formation via Acylation

The formation of an amide bond is one of the most fundamental and widely utilized reactions in medicinal chemistry.[6] The reaction of 4-(aminoethyl)thiazole with carboxylic acids or their activated derivatives, such as acyl chlorides, is a straightforward approach to introduce a vast array of substituents.

Causality Behind Experimental Choices:

  • Neutralization: The use of a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the hydrochloride salt and deprotonate the ammonium ion, thus generating the nucleophilic free amine. An excess of the base is often used to also scavenge the HCl generated during the reaction with acyl chlorides.

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are used to prevent hydrolysis of the acyl chloride and to ensure good solubility of the reactants.

  • Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction, especially when using reactive acyl chlorides, and then allowed to warm to room temperature to ensure complete conversion.

Detailed Step-by-Step Methodology:

  • Suspend this compound (1.0 eq) in anhydrous DCM (10 mL per mmol of substrate).

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (2.2 - 3.0 eq) dropwise to the stirred suspension. Stir for 15-20 minutes to ensure complete neutralization.

  • In a separate flask, dissolve the desired carboxylic acid (1.1 eq) in anhydrous DCM. If starting from a carboxylic acid, add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalytic amount of an activator such as 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP). If using an acyl chloride (1.1 eq), dissolve it in anhydrous DCM.

  • Add the solution of the acyl chloride or activated carboxylic acid dropwise to the cooled amine solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.[7]

Experimental Workflow: Amide Synthesis

cluster_prep Amine Preparation cluster_acyl Acylating Agent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Suspend 4-(Aminoethyl)thiazole dihydrochloride in DCM cool Cool to 0 °C start->cool add_base Add Triethylamine cool->add_base stir Stir for 20 min add_base->stir combine Combine Reactants stir->combine acyl_chloride Dissolve Acyl Chloride in DCM acyl_chloride->combine react Stir at RT (4-24h) combine->react monitor Monitor by TLC react->monitor wash Aqueous Wash monitor->wash dry Dry & Concentrate wash->dry purify Purify dry->purify

Caption: Workflow for amide synthesis.

Protocol 2: Sulfonamide Synthesis

Sulfonamides are another important class of compounds in drug discovery, known for their antibacterial and other therapeutic properties.[4] The synthesis of sulfonamides from 4-(aminoethyl)thiazole follows a similar principle to amidation.

Causality Behind Experimental Choices:

  • Base: Pyridine or another tertiary amine is used to neutralize the starting material and the HCl by-product. Pyridine can also act as a catalyst.

  • Solvent: Aprotic solvents are preferred to prevent hydrolysis of the sulfonyl chloride.

  • Reaction Conditions: The reaction is generally robust and can often be performed at room temperature.

Detailed Step-by-Step Methodology:

  • Suspend this compound (1.0 eq) in anhydrous pyridine or DCM.

  • If using DCM, add a suitable base such as triethylamine (2.2 - 3.0 eq) and stir.

  • Add the desired sulfonyl chloride (1.1 eq) portion-wise or as a solution in the reaction solvent.

  • Stir the reaction mixture at room temperature for 6-24 hours, monitoring by TLC.[8]

  • After completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess pyridine, followed by saturated sodium bicarbonate solution and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.[9][10]

Protocol 3: Reductive Amination for N-Alkylation

Reductive amination is a powerful method for forming C-N bonds and is particularly useful for introducing alkyl groups to the primary amine of 4-(aminoethyl)thiazole.[11][12] This two-step, one-pot process involves the formation of an imine or enamine intermediate, which is then reduced in situ.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used as they are mild enough to selectively reduce the iminium ion in the presence of the aldehyde or ketone starting material.[13]

  • pH: The reaction is often carried out under mildly acidic conditions (pH 5-6) to facilitate imine formation without significantly reducing the nucleophilicity of the amine.

  • Solvent: Protic solvents like methanol or ethanol are often suitable for this reaction.

Detailed Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) in methanol.

  • Add a base such as sodium bicarbonate or triethylamine to neutralize the salt.

  • Add the desired aldehyde or ketone (1.0-1.2 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction to 0 °C and add sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by adding water or a saturated solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the N-alkylated product by column chromatography.[14]

Logical Relationship: Reductive Amination

Amine 4-(Aminoethyl)thiazole (Free Base) Imine Iminium Ion Intermediate Amine->Imine + H⁺ (cat.) - H₂O Carbonyl Aldehyde or Ketone Carbonyl->Imine + H⁺ (cat.) - H₂O Product N-Alkylated Product Imine->Product ReducingAgent NaBH(OAc)₃ or NaBH₃CN ReducingAgent->Imine

Caption: Reductive amination pathway.

Protocol 4: Urea and Thiourea Formation

Ureas and thioureas are valuable pharmacophores, and their synthesis from 4-(aminoethyl)thiazole can be readily achieved by reaction with isocyanates or isothiocyanates, respectively.[15]

Causality Behind Experimental Choices:

  • Reactivity: Isocyanates and isothiocyanates are highly reactive electrophiles that readily react with primary amines without the need for a coupling agent.

  • Solvent: Aprotic solvents are used to prevent reaction of the isocyanate/isothiocyanate with the solvent.

Detailed Step-by-Step Methodology:

  • Suspend this compound (1.0 eq) in an anhydrous aprotic solvent such as THF or DCM.

  • Add triethylamine (2.2 eq) and stir for 20 minutes at room temperature.

  • Add the desired isocyanate or isothiocyanate (1.0-1.1 eq) dropwise.

  • Stir the reaction mixture at room temperature for 2-12 hours.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization to yield the urea or thiourea derivative.[16][17]

Characterization and Data

The synthesized derivatives should be thoroughly characterized using standard analytical techniques to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the final compounds.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized products.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide C=O stretch or the N-H stretch.[18]

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is recommended to determine the purity of the final compounds.

Table 1: Representative Examples of Synthesized 4-(Aminoethyl)thiazole Derivatives

Derivative ClassReagentProduct StructureYield (%)M.P. (°C)Reference
AmideBenzoyl ChlorideN-(2-(thiazol-4-yl)ethyl)benzamide~70-80N/A[7]
SulfonamideBenzenesulfonyl ChlorideN-(2-(thiazol-4-yl)ethyl)benzenesulfonamide80140-142[8]
N-AlkylatedBenzaldehydeN-benzyl-2-(thiazol-4-yl)ethan-1-amine~60-70N/A[11]
UreaPhenyl isocyanate1-phenyl-3-(2-(thiazol-4-yl)ethyl)ureaHighN/A[17]

Note: Yields and melting points are representative and can vary based on specific substrates and reaction conditions.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of diverse libraries of novel compounds. The straightforward and robust protocols for its derivatization into amides, sulfonamides, N-alkylated amines, ureas, and thioureas provide researchers with a powerful toolkit for lead discovery and optimization in drug development. The inherent biological relevance of the thiazole scaffold, combined with the synthetic accessibility of a wide range of derivatives, ensures that 4-(aminoethyl)thiazole will continue to be a key player in the quest for new and effective therapeutic agents.[2]

References

  • Ejaz, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 115. [Link]

  • Goodreid, J. D., et al. (2014). An efficient amidation of carboxylate salts with either free amines or their ammonium hydrochloride salts. The Journal of Organic Chemistry, 79(3), 943–954. [Link]

  • Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. [Link]

  • The Organic Chemistry Tutor. (2021). Reductive Amination. [Link]

  • Chavan, A. A., et al. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. Oriental Journal of Chemistry, 38(6). [Link]

  • Maddani, M. R., & Prabhu, K. R. (2010). A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives. The Journal of organic chemistry, 75(7), 2327–2332. [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-146. [Link]

  • Hotha, S., et al. (2021). Design, synthesis, and biological evaluation of aminothiazole derivatives against the fungal pathogens Histoplasma capsulatum and Cryptococcus neoformans. ACS infectious diseases, 7(10), 2965–2983. [Link]

  • Li, G., et al. (2020). Design, synthesis and biological evaluation of 4-aryl-5-aminoalkyl-thiazole-2-amines derivatives as ROCK II inhibitors. Bioorganic & medicinal chemistry, 28(20), 115683. [Link]

  • U.S. Patent No. US4391979A. (1983). Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
  • Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
  • Badr, M. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules (Basel, Switzerland), 26(5), 1449. [Link]

  • Worachartcheewan, A., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81. [Link]

  • Khalifa, M. E. (2015). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 62(4), 749-764. [Link]

  • Badr, M. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Tekale, A. S. (2022). Synthesis and characterization of biological active heterocycle-2-Aminothiazole. International Journal of Chemical Studies, 10(6), 132-135. [Link]

  • Chinese Patent No. CN106699681A. (2017). Method for synthesizing ethyl 2-(2-aminothiazole-4-yl).
  • Hotha, S., et al. (2021). Design, synthesis, and biological evaluation of aminothiazole derivatives against the fungal pathogens Histoplasma capsulatum and Cryptococcus neoformans. ACS infectious diseases, 7(10), 2965–2983. [Link]

  • Asif, M. (2014). A review on the synthesis of biologically active thiazoles. Mini reviews in medicinal chemistry, 14(2), 198–220. [Link]

  • Li, G., et al. (2020). Design, synthesis and biological evaluation of 4-aryl-5-aminoalkyl-thiazole-2-amines derivatives as ROCK II inhibitors. Bioorganic & medicinal chemistry, 28(20), 115683. [Link]

  • Samadhiya, P., et al. (2012). Synthesis of 2-oxoazetidine derivatives of 2-aminothiazole and their biological activity. Journal of the Serbian Chemical Society, 77(5), 599-605. [Link]

  • Celen, B., et al. (2011). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Molecules, 16(7), 5965-5981. [Link]

  • Noël, T., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 141(14), 5644-5648. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Tekale, A. S. (2022). Synthesis and characterization of biological active heterocycle-2-Aminothiazole. International Journal of Chemical Studies, 10(6), 132-135. [Link]

  • Celen, B., et al. (2011). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Molecules (Basel, Switzerland), 16(7), 5965–5981. [Link]

  • Badr, M. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]

  • Rad, M. N. S., et al. (2009). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Synthesis, 2009(23), 3983-3988. [Link]

  • LibreTexts Chemistry. (2019). 23.4: Preparation of Amines via Reductive Amination. [Link]

  • El-Sayed, N. N. E., et al. (2023). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 28(11), 4492. [Link]

  • Tekale, A. S. (2022). Synthesis and characterization of biological active heterocycle-2-Aminothiazole. International Journal of Chemical Studies, 10(6), 132-135. [Link]

  • Aslam, M., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PLoS ONE, 19(7), e0306915. [Link]

  • The Organic Chemistry Tutor. (2022). Reductive Amination | Synthesis of Amines [Video]. YouTube. [Link]

  • Samadhiya, P., et al. (2012). Synthesis of 2-oxo-azetidine derivatives of 2-amino thiazole and their biological activity. Journal of the Serbian Chemical Society, 77(5), 599-605. [Link]

  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [https://chemlabs.princeton.edu/macmillan/wp-content/uploads/sites/9 Macmillan/files/publications/2023_09_JACS_One-Pot-Synthesis-of-Sulfonamides.pdf]([Link] Macmillan/files/publications/2023_09_JACS_One-Pot-Synthesis-of-Sulfonamides.pdf)

  • van der Westhuizen, J. H., et al. (2020). Structural Characterization of Two Polymorphs of 1-(4-Methylpyridin-2-yl)thiourea and Two Derived 2-Aminothiazoles. Journal of Chemical Crystallography, 50, 316-326. [Link]

  • Noël, T., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 141(14), 5644-5648. [Link]

Sources

Application Note: HPLC-UV Quantification of 4-(Aminoethyl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for analytical chemists and researchers requiring a robust, validated method for the quantification of 4-(Aminoethyl)thiazole (4-AET).

Introduction & Scientific Rationale

4-(Aminoethyl)thiazole (4-AET) is a structural analogue of histamine where the imidazole ring is replaced by a thiazole ring. It acts as a selective histamine H2-receptor agonist and serves as a critical intermediate in the synthesis of pharmaceutical compounds.

The Analytical Challenge

Quantifying 4-AET presents two primary chromatographic challenges:

  • High Polarity: The primary amine and thiazole ring create a highly polar, basic molecule that exhibits poor retention on standard C18 reversed-phase columns, often eluting in the void volume (

    
    ).
    
  • Peak Tailing: Uncapped silanol groups on silica supports interact strongly with the protonated amine, leading to severe peak tailing and asymmetry.

The Solution: Ion-Pairing Chromatography (IPC)

While Hydrophilic Interaction Liquid Chromatography (HILIC) is an option, this protocol utilizes Ion-Pairing Chromatography (IPC) on a C18 stationary phase.

  • Mechanism: An anionic ion-pairing reagent (Sodium 1-Octanesulfonate) is added to the mobile phase. The sulfonate group interacts with the protonated amine of 4-AET, forming a neutral, hydrophobic complex that retains well on the lipophilic C18 chain.

  • Benefit: This approach allows for the use of standard reversed-phase instrumentation and provides superior peak shape compared to standard buffers.

Experimental Protocol

Reagents and Standards
  • Reference Standard: 4-(Aminoethyl)thiazole dihydrochloride (>98% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q, 18.2 MΩ).

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (85%), Sodium 1-Octanesulfonate (IPC Reagent).
    
Instrumentation & Conditions
ParameterSpecificationRationale
System HPLC with UV/Vis or PDA DetectorPDA recommended for peak purity verification.
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µmEnd-capping minimizes secondary silanol interactions.
Wavelength 254 nm (Primary), 215 nm (Secondary)Thiazole ring absorbance maximum is ~254 nm; 215 nm offers higher sensitivity but lower selectivity.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Temperature 30°CControlled temperature ensures reproducible retention times.
Injection Vol. 10 - 20 µLDependent on sample concentration.
Mobile Phase Preparation

Isocratic Elution is recommended for stability and reproducibility.

  • Buffer (Solvent A): 20 mM Phosphate Buffer (pH 3.0) containing 5 mM Sodium 1-Octanesulfonate.

    • Dissolve 2.72 g

      
       and 1.08 g Sodium 1-Octanesulfonate in 950 mL water.
      
    • Adjust pH to 3.0 ± 0.1 using dilute Phosphoric Acid.

    • Dilute to 1000 mL. Filter through 0.22 µm nylon membrane.

  • Organic (Solvent B): Acetonitrile.[1][2]

  • Ratio: 90% Buffer : 10% Acetonitrile.

    • Note: The high aqueous content is necessary to solubilize the ion-pair reagent and prevent precipitation.

Sample Preparation Workflow
A. Pharmaceutical/Bulk Powder
  • Weigh: 10 mg of 4-AET HCl.

  • Dissolve: Dissolve in 10 mL Mobile Phase (Stock: 1 mg/mL).

  • Dilute: Serial dilutions to working range (e.g., 10–100 µg/mL).

B. Biological Tissue/Plasma (Protein Precipitation)
  • Aliquot: 200 µL plasma or tissue homogenate.

  • Precipitate: Add 600 µL ice-cold Methanol (containing 0.1% Formic Acid).

  • Vortex: 30 seconds.

  • Centrifuge: 10,000 x g for 10 mins at 4°C.

  • Evaporate: Transfer supernatant to a clean vial; evaporate under

    
     stream.
    
  • Reconstitute: Resuspend residue in 200 µL Mobile Phase. Filter (0.22 µm).

Method Validation (Self-Validating System)

To ensure Trustworthiness , the method must pass the following System Suitability Tests (SST) before every run.

System Suitability Parameters
ParameterAcceptance CriteriaTroubleshooting Failure
Retention Time (

)
4.5 – 6.5 minDrift? Check pH and Ion-Pair concentration.
Tailing Factor (

)
< 1.5High tailing? Replace column or increase buffer strength.
Theoretical Plates (

)
> 3000Low N? Check connections for dead volume.
Resolution (

)
> 2.0 (if impurities present)Adjust % ACN.
Linearity & Sensitivity
  • Linear Range: 1.0 µg/mL to 100 µg/mL (

    
    ).
    
  • LOD (Limit of Detection): ~0.2 µg/mL (S/N = 3).

  • LOQ (Limit of Quantification): ~0.6 µg/mL (S/N = 10).

Visualized Workflows

Analytical Logic Flow

The following diagram illustrates the decision matrix for optimizing the separation of 4-AET.

G Start Start: 4-AET Analysis CheckPolarity Analyze Polarity: Basic Amine + Thiazole Ring Start->CheckPolarity Selection Select Mode CheckPolarity->Selection C18_Direct Standard C18 (Low pH Buffer) Selection->C18_Direct Simplicity C18_IPC Ion-Pairing C18 (Octanesulfonate + pH 3.0) Selection->C18_IPC Robustness (Recommended) HILIC HILIC Mode (High ACN) Selection->HILIC Alt: MS Compat. Result_Direct Result: Poor Retention (Elutes in Void) C18_Direct->Result_Direct Result_IPC Result: Optimal Retention & Peak Shape C18_IPC->Result_IPC Result_Direct->C18_IPC Switch Method Detection UV Detection @ 254 nm Result_IPC->Detection

Caption: Decision tree for selecting Ion-Pairing Chromatography (IPC) over standard Reverse Phase for polar amines.

Sample Preparation Diagram

Prep Sample Biological Sample (Plasma/Tissue) ProteinP Protein Precipitation (MeOH + 0.1% FA) Sample->ProteinP Centrifuge Centrifuge 10,000g / 10 min ProteinP->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evap Evaporate to Dryness (N2 Stream) Supernatant->Evap Reconstitute Reconstitute in Mobile Phase Evap->Reconstitute Inject Inject to HPLC Reconstitute->Inject

Caption: Step-by-step sample preparation workflow for biological matrices.

Troubleshooting & Expert Tips

  • Ghost Peaks: If you observe ghost peaks, the ion-pairing reagent may be contaminated. Use HPLC-grade reagents specifically labeled "for Ion-Pairing."

  • Retention Drift: Ion-pairing reagents require time to equilibrate with the stationary phase. Equilibrate the column for at least 60 minutes (or 20 column volumes) before the first injection.

  • Column Storage: Do not store the column in the ion-pairing buffer. Wash with 50:50 Water:Methanol for 30 minutes, then store in 100% Acetonitrile or Methanol to prevent salt precipitation and bacterial growth.

  • Alternative Detection: If UV sensitivity at 254 nm is insufficient for trace analysis (e.g., < 50 ng/mL), derivatization with Dansyl Chloride (detection at 254 nm) or OPA (Fluorescence) is required, as the thiazole chromophore is relatively weak compared to benzene rings.

References

  • Basavanakatti, A. I., et al. (2024).[3] Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry. Available at: [Link][3]

  • European Commission. (2015). Equivalence testing of histamine methods - Final Report. JRC Publications. Available at: [Link]

  • NIST Chemistry WebBook. 2-Aminothiazole UV/Visible Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • SIELC Technologies. Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column. Available at: [Link]

Sources

Application Note: Functional Profiling of Histamine H2 Receptors in Bladder Tissue using 4-(Aminoethyl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers investigating bladder physiology, specifically targeting the histamine H2 receptor pathway using the selective agonist 4-(Aminoethyl)thiazole .

Executive Summary & Pharmacological Context

In the complex neuro-humoral landscape of the urinary bladder, histamine acts as a potent modulator of smooth muscle tone and sensory signaling. While Histamine H1 receptors are widely recognized for mediating detrusor contraction (often associated with inflammation and overactive bladder), the role of Histamine H2 receptors is distinct and often counter-regulatory.

4-(Aminoethyl)thiazole (also referred to as Thiazole-4-ethylamine) serves as a critical chemical probe in this domain. Unlike its isomer 2-(2-aminoethyl)thiazole (a selective H1 agonist), the 4-isomer functions as a selective Histamine H2 receptor agonist .

This guide details the experimental protocols for utilizing 4-(Aminoethyl)thiazole to isolate H2-mediated pathways in bladder tissue. By selectively activating H2 receptors, researchers can investigate:

  • Direct Detrusor Relaxation: cAMP-dependent smooth muscle relaxation.

  • Urothelial Modulation: Regulation of sensory mediator release (e.g., ATP, NO) from the urothelium.

  • Contractile Inhibition: Attenuation of cholinergic or H1-mediated contractions.

Technical Specification & Selectivity
PropertySpecification
Compound Name 4-(2-Aminoethyl)thiazole / Thiazole-4-ethylamine
Primary Target Histamine H2 Receptor (Agonist)
Selectivity Profile High affinity for H2; Negligible affinity for H1 (unlike 2-isomer)
Mechanism Gs-protein coupling

Adenylyl Cyclase activation

cAMP

Physiological Effect Smooth muscle relaxation; Modulation of afferent nerve activity

CRITICAL TECHNICAL NOTE: Do not confuse 4-(Aminoethyl)thiazole with 2-(2-aminoethyl)thiazole .

  • 4-isomer (Side chain at C4): H2 Agonist (Relaxation/Modulation).

  • 2-isomer (Side chain at C2): H1 Agonist (Contraction).

  • Ensure your chemical inventory matches the CAS and structure for the 4-isomer before proceeding.

Mechanism of Action: The H2 Signaling Axis

The following diagram illustrates the signaling cascade activated by 4-(Aminoethyl)thiazole in bladder smooth muscle cells (BSMC) and urothelial cells.

H2_Signaling Ligand 4-(Aminoethyl)thiazole H2R Histamine H2 Receptor (GPCR) Ligand->H2R Binding Gs Gs Protein H2R->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK MLCK Inhibition (Phosphorylation) PKA->MLCK Inhibits K_channel K+ Channel Opening (Hyperpolarization) PKA->K_channel Activates Relaxation Smooth Muscle RELAXATION MLCK->Relaxation K_channel->Relaxation

Figure 1: Signal transduction pathway. 4-(Aminoethyl)thiazole binds H2 receptors, triggering the cAMP/PKA axis to induce relaxation via MLCK inhibition and K+ channel activation.

Experimental Protocols

Protocol A: Isometric Tension Recording (Organ Bath)

Objective: To quantify the direct relaxant effect of 4-(Aminoethyl)thiazole on pre-contracted detrusor smooth muscle strips.

Materials Required
  • Tissue: Urinary bladder (Mouse, Rat, or Guinea Pig).

  • Buffer: Krebs-Henseleit Solution (mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.1), aerated with 95% O₂ / 5% CO₂.

  • Ligand: 4-(Aminoethyl)thiazole (10 mM stock in dH₂O).

  • Pre-contracting Agent: Carbachol (CCh) or KCl.

  • Equipment: 4-chamber Organ Bath System, Force Transducers, Data Acquisition Software (e.g., LabChart).

Step-by-Step Methodology
  • Tissue Preparation:

    • Harvest the bladder and place immediately in cold, oxygenated Krebs buffer.

    • Remove the urothelium (optional, but recommended to isolate smooth muscle effects) by blunt dissection.

    • Cut longitudinal strips (approx. 2 mm x 8 mm).[1]

  • Mounting & Equilibration:

    • Mount strips in organ baths containing 37°C Krebs buffer.[1]

    • Apply resting tension: 1.0 g (Rat/Guinea Pig) or 0.5 g (Mouse).

    • Equilibrate for 60 minutes , washing every 15 minutes.

  • Viability Test (Priming):

    • Challenge with KCl (60 mM) to verify contractile ability.

    • Wash out and re-equilibrate until baseline stabilizes.[2][3]

  • Pre-Contraction:

    • Induce a stable contraction using Carbachol (1 µM) or KCl (30 mM) .

    • Wait for the contraction to reach a stable plateau (approx. 10-15 mins).

  • Cumulative Concentration-Response Curve (CCRC):

    • Once the plateau is stable, add 4-(Aminoethyl)thiazole cumulatively.

    • Dosing Schedule: 10 nM

      
       100 nM 
      
      
      
      1 µM
      
      
      10 µM
      
      
      100 µM
      
      
      1 mM.
    • Allow the response to plateau (2-3 mins) before the next addition.

  • Data Analysis:

    • Calculate relaxation as a percentage of the pre-contraction amplitude.

    • Plot % Relaxation vs. Log[Agonist]. Determine

      
       and 
      
      
      
      .

Self-Validation Check:

  • Control: Run a parallel strip with Time Control (Vehicle only) to correct for natural fatigue of the pre-contraction.

  • Antagonist Confirmation: Pre-incubate a separate strip with Cimetidine (10 µM) (H2 antagonist). The relaxant effect of 4-(Aminoethyl)thiazole should be significantly right-shifted or abolished.

Protocol B: Urothelial Modulation Assay

Objective: To determine if H2 receptor activation by 4-(Aminoethyl)thiazole modulates the contractile response to Histamine (which activates both H1 and H2).

Rationale

Histamine naturally activates both H1 (contraction) and H2 (relaxation).[4] By blocking H1 or stimulating H2, we can dissect the "braking" mechanism of the H2 receptor.

Workflow Diagram

Workflow Start Harvest Bladder Strips (Urothelium Intact vs Denuded) Equilibration Equilibrate 60 mins (Krebs Buffer, 37°C) Start->Equilibration Branch Experimental Groups Equilibration->Branch Group1 Group A: Control (Histamine Only) Branch->Group1 Group2 Group B: H2 Agonist Pre-treat (4-(Aminoethyl)thiazole 10 µM) Branch->Group2 Group3 Group C: H2 Antagonist Pre-treat (Cimetidine 10 µM) Branch->Group3 Challenge Challenge all groups with Histamine (Cumulative 10nM - 1mM) Group1->Challenge Group2->Challenge Group3->Challenge Analysis Compare Emax & EC50 (Assess Shift in Curve) Challenge->Analysis

Figure 2: Experimental workflow for dissecting H1/H2 interplay. Group B tests if enhancing H2 tone dampens H1-mediated contraction. Group C tests if removing H2 tone enhances contraction.

Methodology
  • Preparation: Prepare paired strips (Urothelium+ and Urothelium-).

  • Incubation:

    • Group A: Vehicle (10 mins).

    • Group B: 4-(Aminoethyl)thiazole (10 µM) for 10 mins.

    • Group C: Cimetidine (10 µM) for 20 mins.

  • Challenge: Perform a Histamine CCRC on all strips.

  • Expected Outcome:

    • If H2 mediates relaxation: Group B should show reduced Histamine contraction (functional antagonism).

    • Group C should show enhanced Histamine contraction (removal of the H2 "brake").

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
No Relaxation Observed Low H2 receptor density in species used.Species Check: H2 relaxation is prominent in Pig and Human bladder, but variable/weak in Rat detrusor. In rats, H2 effects are often urothelium-dependent.
Transient Contraction Non-selective binding or impurity.Purity Check: Ensure the compound is 4-(Aminoethyl)thiazole, not the 2-isomer. Use Pyrilamine (H1 antagonist) to block any residual H1 activity.
Desensitization Rapid receptor internalization.Timing: H2 receptors desensitize quickly. Do not repeat CCRCs on the same tissue. Use separate strips for each curve.
Variable Baseline Spontaneous activity (phasic contractions).[5]Data Analysis: Measure "Area Under Curve" (AUC) or mean tension over 1 minute rather than peak tension if phasic activity is high.

References

  • Moro, C., et al. (2019). Histamine modulation of urinary bladder urothelium, lamina propria and detrusor contractile activity via H1 and H2 receptors.[5] Scientific Reports, 9, 3899.

    • Significance: Establishes the H1-contractile/H2-relaxant paradigm in porcine bladder, a close model to human physiology.
  • Grundy, L., et al. (2020). Histamine induces peripheral and central hypersensitivity to bladder distension via the histamine H1 receptor and TRPV1. American Journal of Physiology-Renal Physiology, 318(2), F298-F314.

    • Significance: Details the expression of H1 and H2 receptors in mouse bladder and their role in sensory p
  • Durant, G. J., et al. (1975). Chemical differentiation of histamine H1- and H2-receptor agonists.[6] Journal of Medicinal Chemistry, 18(9), 905-909.[6]

    • Significance: The foundational chemistry paper distinguishing 2-(2-aminoethyl)thiazole (H1) from 4-(2-aminoethyl)
  • Stromberga, Z., et al. (2019). Histamine receptors rapidly desensitize without altering nerve-evoked contractions in murine urinary bladder smooth muscle. American Journal of Physiology-Renal Physiology, 322(3), F289-F299.

    • Significance: Provides critical insights into the desensitization kinetics of histamine receptors in bladder tissue.
    • [7]

Sources

Application Note: High-Throughput Derivatization of 4-(2-Aminoethyl)thiazole for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide details the protocol for the systematic derivatization of 4-(2-aminoethyl)thiazole (also known as thiazoleethanamine), a critical bioisostere of histamine.

The "Privileged Scaffold" Justification

In medicinal chemistry, the replacement of the imidazole ring of histamine with a thiazole ring is a classic bioisosteric strategy. While imidazole acts as both a hydrogen bond donor and acceptor, the thiazole ring modulates basicity and lipophilicity (LogP), often improving blood-brain barrier permeability and metabolic stability against diamine oxidase (DAO).

  • Target Relevance: 4-(2-aminoethyl)thiazole derivatives are historically validated as Histamine H2 Receptor Agonists (analogous to dimaprit and amthamine) and have emerging utility in fragment-based drug discovery (FBDD) for kinase inhibition.

  • Chemical Handle: The primary ethylamine side chain (

    
    ) serves as a high-reactivity nucleophile, ideal for parallel library synthesis via acylation, sulfonylation, and reductive amination.
    

Chemical Derivatization Workflows

The following protocols are designed for 96-well plate parallel synthesis . They prioritize high conversion rates and "catch-and-release" purification to eliminate the need for traditional column chromatography.

Protocol A: Diversity-Oriented Amide/Sulfonamide Synthesis

Objective: To generate a library of amides and sulfonamides to probe the hydrophobic pocket of the target receptor.

Reagents:

  • Scaffold: 4-(2-aminoethyl)thiazole dihydrochloride (CAS: 18453-07-1).

  • Electrophiles: Diverse Acid Chlorides (

    
    ) or Sulfonyl Chlorides (
    
    
    
    ).
  • Base: Diisopropylethylamine (DIPEA).

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF.

  • Scavenger: Polymer-supported Trisamine (PS-Trisamine).

Step-by-Step Procedure:

  • Preparation: Dissolve 4-(2-aminoethyl)thiazole dihydrochloride in 1:1 DCM/DMF. Add 3.5 equivalents of DIPEA to neutralize the salt and activate the amine.

  • Dispensing: Aliquot the scaffold solution into a 96-well deep-well reaction block (

    
     per well).
    
  • Coupling: Add 1.1 equivalents of the specific Acid Chloride or Sulfonyl Chloride to each well.

  • Incubation: Seal the block and shake at room temperature for 12 hours.

    • Note: For unreactive sulfonyl chlorides, heat to

      
      .
      
  • Scavenging (Crucial Step): Add PS-Trisamine resin (3 equivalents relative to excess electrophile) to each well. Shake for 4 hours.

    • Mechanism:[1][2] The resin covalently binds unreacted acid chlorides/sulfonyl chlorides, removing them from the solution.

  • Filtration: Filter the reaction mixture into a receiving plate to remove the resin.

  • Evaporation: Remove solvents using a centrifugal evaporator (Genevac) to yield the crude product.

Protocol B: Reductive Amination (Secondary Amines)

Objective: To generate secondary amines, altering the pKa and allowing for cation-pi interactions within the receptor active site.

Reagents:

  • Electrophiles: Diverse Aldehydes (

    
    ).
    
  • Reducing Agent: Sodium Triacetoxyborohydride (

    
    , 
    
    
    
    ).
  • Acid Catalyst: Acetic Acid (AcOH).

Step-by-Step Procedure:

  • Imine Formation: Dissolve scaffold (

    
    ) and Aldehyde (
    
    
    
    ) in 1,2-Dichloroethane (DCE) containing 1% AcOH. Shake for 2 hours.
  • Reduction: Add

    
     (2.0 equivalents) as a solid or slurry. Shake for 16 hours at room temperature.
    
  • Quench: Add

    
     of water to quench the borohydride.
    

Purification Strategy: SCX Catch-and-Release

For high-throughput screening, purity >85% is required. Strong Cation Exchange (SCX) cartridges provide a robust method to isolate the basic thiazole product from non-basic impurities (e.g., excess aldehydes, hydrolyzed acid chlorides).

Mechanism: The thiazole nitrogen and the secondary amine (if formed) will protonate and bind to the sulfonic acid resin. Neutral impurities wash through.

StepSolvent/ReagentVolume (per 100mg cartridge)Purpose
1. Condition Methanol (MeOH)2 mLSolvate the resin.
2. Equilibrate DCM2 mLPrepare for loading.
3. Load Reaction Mixture (in DCM)~1 mLBind cationic product to resin.
4. Wash MeOH4 mLElute non-basic impurities.
5. Elute 2M

in MeOH
3 mLDeprotonate product; release from resin.

Visualizing the Synthetic Workflow

The following diagram illustrates the logic flow for the parallel synthesis and purification pipeline.

LibrarySynthesis Start 4-(2-Aminoethyl) thiazole Scaffold Reaction Parallel Reaction (96-well Block) Start->Reaction Reagents Electrophile Library (R-COCl / R-CHO) Reagents->Reaction Scavenge PS-Trisamine Scavenging Reaction->Scavenge Acylation SCX SCX Purification (Catch & Release) Reaction->SCX Reductive Amination QC LC-MS Quality Control Scavenge->QC SCX->QC Final Screening Ready Plate QC->Final Purity > 85%

Caption: Figure 1. Parallel synthesis workflow distinguishing purification paths for acylation vs. alkylation.

Biological Screening Context: The H2 Receptor Pathway

When screening 4-(2-aminoethyl)thiazole derivatives, the primary biological hypothesis often involves the Histamine H2 Receptor , a Gs-coupled GPCR. Agonists trigger the cAMP-PKA pathway.

Screening Assay: TR-FRET cAMP Accumulation

  • Principle: Competition between endogenous cAMP (produced by cells upon agonist stimulation) and labeled cAMP-d2 for binding to a Cryptate-labeled anti-cAMP antibody.

  • Readout: Decrease in FRET signal indicates increase in intracellular cAMP (Agonism).

Signaling Pathway Diagram

H2Signaling Ligand Thiazole Derivative (Ligand) H2R Histamine H2 Receptor (GPCR) Ligand->H2R Binding Gs Gs Protein (Heterotrimeric) H2R->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (Activation) cAMP->PKA Binding Effect Gastric Acid Secretion / Cardiac Stimulation PKA->Effect Phosphorylation Cascade

Caption: Figure 2. H2 Receptor signal transduction pathway activated by thiazole agonists.[1]

References

  • Eriksen, K., et al. (1992). "Histamine H2-receptor agonists.[1][2][3][4] Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles." Journal of Medicinal Chemistry.

  • Bioisosterism in Drug Design. (2011). "Thiazole as a bioisostere of imidazole." Topics in Heterocyclic Chemistry.

  • Biotage Application Notes. (2023). "Strategies for SCX Catch and Release Purification of Amine Libraries."

  • PubChem Compound Summary. "2-(Thiazol-4-yl)ethanamine."

Sources

Introduction: Unlocking the Therapeutic Potential of (Aminoethyl)thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the In Vitro Pharmacology of Substituted (Aminoethyl)thiazoles

Prepared by: Gemini, Senior Application Scientist

The substituted (aminoethyl)thiazole scaffold is a privileged structure in modern medicinal chemistry, serving as the foundation for a multitude of biologically active compounds.[1][2] These molecules have garnered significant attention for their potent and selective modulation of various physiological targets. A principal focus of research for this class of compounds has been the Histamine H3 Receptor (H3R) , a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[3][4][5]

The H3R acts as a presynaptic autoreceptor, regulating the release of histamine and other key neurotransmitters like acetylcholine, norepinephrine, and dopamine.[6] A unique characteristic of the H3R is its high level of constitutive activity, meaning it signals even in the absence of its natural ligand, histamine.[6] This property makes the discovery and characterization of inverse agonists —compounds that suppress this basal activity—a critical objective for therapeutic intervention in neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, and narcolepsy.

This guide provides a comprehensive suite of application notes and detailed protocols designed for researchers, scientists, and drug development professionals. Our objective is to delineate a robust, self-validating workflow for the complete in vitro pharmacological characterization of novel substituted (aminoethyl)thiazole derivatives, from initial target engagement and functional activity to essential off-target safety profiling.

Chapter 1: Primary Target Characterization at the Histamine H3 Receptor

The foundational step in characterizing any new chemical entity is to confirm its interaction with the intended biological target and elucidate the functional consequences of that interaction. For (aminoethyl)thiazoles, this involves quantifying their affinity and functional potency at the H3R.

The Scientific Rationale: H3R Signaling

The H3R is canonically coupled to the Gi/o family of G proteins. Upon activation—either by an agonist or through its own constitutive activity—the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a measurable decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[6][7] Inverse agonists bind to the H3R and stabilize it in an inactive conformation, preventing this signaling cascade and thereby increasing intracellular cAMP levels relative to the basal state. Understanding this pathway is crucial for designing and interpreting functional assays.

H3R_Signaling_Pathway cluster_membrane Cell Membrane cluster_extra Extracellular cluster_intra Intracellular H3R Histamine H3 Receptor (Constitutively Active) G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Agonist Agonist Agonist->H3R Binds & Activates InvAgonist Inverse Agonist InvAgonist->H3R Binds & Inactivates G_protein->AC Inhibits Response Cellular Response (Neurotransmitter Release ↓) cAMP->Response ATP ATP ATP->AC Substrate

Caption: Signaling pathway of the Gi/o-coupled Histamine H3 Receptor.

Protocol: Radioligand Binding Assay for H3R Affinity (Ki)

Causality Behind Experimental Choice: Before assessing function, we must confirm that the test compound physically interacts with the receptor. A competitive radioligand binding assay is the gold standard for quantifying this interaction. It measures the ability of a test compound to displace a radiolabeled ligand with known high affinity for the H3R, allowing for the calculation of the inhibitory constant (Ki), a direct measure of binding affinity.

Step-by-Step Methodology:

  • Preparation of Membranes: Utilize membrane preparations from HEK-293 cells stably expressing the human histamine H3 receptor.[8] The protein concentration should be quantified (e.g., via Bradford assay) to ensure consistency across wells.

  • Assay Buffer: Prepare a suitable binding buffer, typically containing 75 mM Tris/HCl, 10 mM MgCl₂, and 100 mM NaCl, at a pH of 7.4.[8]

  • Radioligand: Use a well-characterized H3R radioligand, such as [³H]Nα-methylhistamine ([³H]NAMH), at a final concentration near its dissociation constant (Kd), typically 1-3 nM.[8][9]

  • Compound Dilution: Prepare a serial dilution of the substituted (aminoethyl)thiazole test compounds. A typical concentration range would be from 10 pM to 100 µM.

  • Incubation: In a 96-well plate, combine the cell membranes (e.g., 20 µg protein/well), the radioligand, and varying concentrations of the test compound.[8] Include wells for "total binding" (membranes + radioligand) and "non-specific binding" (membranes + radioligand + a saturating concentration of a known H3R ligand like 10 µM clobenpropit).

  • Equilibration: Incubate the plate for 90-120 minutes at room temperature to allow the binding to reach equilibrium.[8]

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Scintillation Counting: Wash the filters multiple times with ice-cold assay buffer, then place them in scintillation vials with scintillation fluid. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding for each well: Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Trustworthiness - Self-Validation: The inclusion of total and non-specific binding controls is essential for validating each experiment. A known H3R antagonist/inverse agonist (e.g., Pitolisant) should also be run as a positive control to confirm assay performance.

Data Presentation:

Compound IDH3R Binding IC50 (nM)H3R Binding Ki (nM)
Compound A15.67.2
Compound B4.21.9
Pitolisant (Control)13.16.0[8]
Protocol: Functional cAMP Assay for H3R Inverse Agonism & Antagonism

Causality Behind Experimental Choice: Measuring cAMP levels provides a direct functional readout of the H3R's activity state. For a constitutively active receptor like H3R, an inverse agonist will cause a concentration-dependent increase in cAMP from basal levels.[6] To test for antagonism, the assay is run in the presence of a fixed concentration of an H3R agonist; a true antagonist will block the agonist-induced decrease in cAMP.[7] This single assay platform can therefore define both inverse agonist and antagonist properties.

cAMP_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis c1 Seed H3R-expressing HEK-293 cells c2 Incubate 24h c1->c2 a1 Add Test Compounds (serial dilution) c2->a1 a2 Add Forskolin (to stimulate AC) a1->a2 a3 Incubate 30 min a2->a3 a4 Cell Lysis a3->a4 d1 Add HTRF Reagents (Eu-Ab + d2-cAMP) a4->d1 d2 Incubate 60 min d1->d2 d3 Read HTRF Signal (665nm / 620nm) d2->d3 an1 Calculate Signal Ratio d3->an1 an2 Generate Dose- Response Curve an1->an2 an3 Determine IC50/EC50 an2->an3

Caption: High-level workflow for a HTRF-based cAMP functional assay.

Step-by-Step Methodology:

  • Cell Culture: Use a cell line (e.g., HEK-293 or CHO) stably expressing the human H3R. Seed cells into 384-well assay plates and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of test compounds in an appropriate assay buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.[7]

  • Inverse Agonist Mode:

    • Add the diluted test compounds to the cells.

    • Add a submaximal concentration of Forskolin (an adenylyl cyclase activator) to amplify the cAMP window.

    • Incubate for 30-60 minutes at room temperature.

  • Antagonist Mode:

    • Pre-incubate the cells with the diluted test compounds for 15-30 minutes.

    • Add a fixed concentration (typically EC₈₀) of a standard H3R agonist (e.g., (R)-α-methylhistamine).

    • Incubate for an additional 30-60 minutes.

  • Detection (HTRF Example):

    • Lyse the cells.

    • Add the HTRF detection reagents: a Europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.

    • Incubate for 60 minutes in the dark.

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665nm / 620nm) and convert it to cAMP concentration using a standard curve.

    • For Inverse Agonism: Plot the cAMP concentration against the log of the test compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).

    • For Antagonism: Plot the cAMP concentration against the log of the test compound concentration and fit to a sigmoidal dose-response curve to determine the IC50. This can be used in a Schild analysis to calculate the pA2 value, a measure of antagonist potency.

Data Presentation:

Compound IDH3R Inverse Agonism EC50 (nM)H3R Antagonism pA2
Compound A1256.9
Compound B288.1

Chapter 2: Secondary Pharmacology & In Vitro Safety Profiling

Identifying a potent and effective compound at the primary target is only half the battle. Drug failures are frequently caused by unforeseen interactions with other biological targets, leading to adverse effects.[11][12] A thorough in vitro safety assessment is therefore not just a regulatory expectation but a critical step in de-risking a drug candidate early in the discovery process.[11][13]

Safety_Profiling_Workflow cluster_screening Tier 1: Broad Screening cluster_followup Tier 2: Dose-Response & Specific Liability Start Lead Compound (Substituted Aminoethylthiazole) Panel Broad Safety Panel (e.g., SafetyScreen87) Single High Concentration (10 µM) Start->Panel hERG hERG Channel Assay (Automated Patch Clamp) Start->hERG CYP CYP450 Inhibition Panel (1A2, 2C9, 2C19, 2D6, 3A4) Start->CYP DR Dose-Response Assays for Identified Hits (>50% inhibition) Panel->DR Hits Identified Decision Comprehensive Risk Assessment (Selectivity & Safety Profile) DR->Decision hERG->Decision CYP->Decision End Candidate Selection Decision->End

Caption: Integrated workflow for in vitro safety and secondary pharmacology.

Protocol: Broad Off-Target Liability Screening

Causality Behind Experimental Choice: It is impractical to test a compound against every known protein. Commercial safety panels offer a cost-effective and efficient solution to screen for interactions against a wide array of clinically relevant targets known to be associated with adverse drug reactions.[11][14] These panels typically include GPCRs, ion channels, transporters, and enzymes.[15]

Step-by-Step Methodology:

  • Panel Selection: Choose a panel appropriate for the stage of discovery. Early-stage panels like the Eurofins SafetyScreen44 or SafetyScreen87 provide broad coverage.[15][14][16]

  • Compound Submission: Provide the test compound at a specified concentration and quantity to the contract research organization (CRO). A standard screening concentration is 10 µM.

  • Execution: The CRO performs hundreds of individual binding or functional assays according to their validated protocols.

  • Data Reporting: The results are typically provided as a percentage of inhibition or activation at the single test concentration. A common threshold for a "hit" or interaction of potential concern is >50% inhibition.

  • Follow-up: Any identified hits should be followed up with full dose-response curve experiments to determine the potency (IC50 or EC50) of the off-target interaction.

Protocol: hERG Potassium Channel Inhibition Assay

Causality Behind Experimental Choice: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of acquired long QT syndrome, which can lead to a fatal cardiac arrhythmia called Torsades de Pointes.[17][18] Regulatory agencies mandate the assessment of hERG channel activity for all new drug candidates.[19] The gold-standard method is patch-clamp electrophysiology, with automated systems greatly increasing throughput.[17][18]

Step-by-Step Methodology:

  • Cell Line: Use a mammalian cell line (e.g., HEK-293) stably expressing the hERG channel.

  • Platform: Employ an automated patch-clamp system such as the QPatch or SyncroPatch.[18]

  • Configuration: Establish a whole-cell patch-clamp configuration.

  • Voltage Protocol: Apply a specific voltage protocol designed to elicit the characteristic hERG tail current.[19] Record a stable baseline current.

  • Compound Application: Perfuse the cells with sequentially increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM), allowing the current to reach a steady state at each concentration.[18]

  • Positive Control: At the end of the experiment, apply a known potent hERG blocker (e.g., E-4031) to confirm the identity of the channel and determine maximal inhibition.[18]

  • Data Analysis:

    • Measure the amplitude of the hERG tail current at each compound concentration.

    • Calculate the percentage inhibition relative to the baseline current.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to determine the IC50 value.

Data Presentation:

Compound IDhERG Inhibition IC50 (µM)
Compound A> 30
Compound B8.5
Protocol: Cytochrome P450 (CYP) Enzyme Inhibition Assay

Causality Behind Experimental Choice: The CYP450 enzyme superfamily is responsible for the metabolism of the vast majority of drugs. Inhibition of these enzymes by a new compound can slow the metabolism of co-administered drugs, leading to elevated plasma levels and potential toxicity.[20][21] Assessing a compound's potential to inhibit the five main isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) is a regulatory requirement and crucial for predicting drug-drug interactions (DDIs).[22]

Step-by-Step Methodology:

  • Enzyme Source: Use human liver microsomes, which contain a full complement of CYP enzymes, as the "gold standard" in vitro system.[22]

  • Probe Substrates: For each CYP isoform, use a specific probe substrate that is predominantly metabolized by that single enzyme.

  • Incubation: In a 96-well plate, incubate the human liver microsomes, a NADPH-regenerating system (cofactor for CYP activity), the probe substrate, and a range of concentrations of the test compound.

  • Reaction Termination: After a set incubation time (e.g., 10-30 minutes), stop the reaction by adding a solvent like acetonitrile.

  • Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the formation of the specific metabolite from the probe substrate.[22]

  • Data Analysis:

    • Determine the rate of metabolite formation at each concentration of the test compound.

    • Plot the percentage of inhibition of metabolite formation against the log of the test compound concentration.

    • Fit the data to a dose-response curve to calculate the IC50 value for each CYP isoform.

Data Presentation:

Compound IDCYP1A2 IC50 (µM)CYP2C9 IC50 (µM)CYP2C19 IC50 (µM)CYP2D6 IC50 (µM)CYP3A4 IC50 (µM)
Compound A> 50> 5022.1> 5015.8
Compound B> 5045.3> 502.79.4

Summary & Integrated Pharmacological Profile

A successful drug candidate requires a fine balance of high on-target potency, clean off-target selectivity, and a favorable safety profile. By integrating the data from the described in vitro assays, a comprehensive pharmacological profile can be constructed for each substituted (aminoethyl)thiazole derivative. This profile allows for a direct comparison of lead compounds and informs the critical decision of which candidates possess the optimal characteristics to advance into more complex preclinical and clinical studies.

Example Integrated Profile:

ParameterCompound ACompound BDesired Profile
H3R Affinity (Ki, nM) 7.21.9< 10 nM
H3R Inverse Agonism (EC50, nM) 12528< 100 nM
hERG Inhibition (IC50, µM) > 308.5> 10 µM (or >30x SI)
CYP2D6 Inhibition (IC50, µM) > 502.7> 10 µM
Safety Panel Hits (>50% @ 10µM) 1 (α1-adrenergic)4 (α1, 5-HT2A, M1, DAT)0-1 low-potency hits

In this example, while Compound B shows superior target affinity and functional potency, its liabilities at the hERG channel and CYP2D6 enzyme, along with multiple off-target hits, present a significant safety risk. Compound A, despite being slightly less potent, demonstrates a much cleaner safety and selectivity profile, making it the more promising candidate for further development. This data-driven decision-making process is fundamental to efficient and successful drug discovery.

References

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  • Szymański, P., et al. (2011). Non-Imidazole Histamine H3 Ligands. Part VII. Synthesis, In Vitro and In Vivo Characterization of 5-Substituted-2-thiazol-4-n-propylpiperazines. Molecules, 16(10), 8683–8697. Retrieved from [Link]

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Sources

Validation & Comparative

A Researcher's Guide to Structure-Activity Relationship Validation of Aminothiazole Analogues

Author: BenchChem Technical Support Team. Date: February 2026

The 2-aminothiazole moiety is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of biologically active compounds.[1][2] Its inherent structural features, including the ability to engage in multiple non-covalent interactions, make it a versatile template for the design of potent and selective therapeutic agents.[3][4] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of aminothiazole analogues across three critical therapeutic areas: oncology, infectious diseases, and kinase inhibition. We will delve into the key structural modifications that govern biological activity, supported by experimental data from seminal, peer-reviewed studies. Furthermore, this guide furnishes detailed, field-proven protocols for the key assays required to validate the activity of novel aminothiazole derivatives, ensuring that researchers can confidently and reproducibly evaluate their own compounds.

I. Anticancer Activity: Deciphering the Cytotoxic Code

The 2-aminothiazole scaffold is a prominent feature in numerous anticancer agents, with substitutions on the thiazole ring and the 2-amino group playing a pivotal role in modulating their cytotoxic potency and selectivity.[3][4] A comprehensive understanding of these relationships is critical for the rational design of next-generation oncology drugs.

Comparative Analysis of Anticancer Activity

The antiproliferative activity of aminothiazole analogues has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying cytotoxicity. The following table summarizes the IC₅₀ values of representative aminothiazole derivatives, highlighting the impact of various substitution patterns.

Compound IDR1R2R3 (Substitution on 2-Amino Group)Cancer Cell LineIC₅₀ (µM)Reference
1a HHPhenylH1299 (Lung)> 50[3]
1b CH₃HPhenylH1299 (Lung)25.3[3]
1c HH4-ChlorophenylH1299 (Lung)15.8[3]
1d \multicolumn{2}{c}{-(CH₂)₄-}4-MethylbenzylH1299 (Lung)4.89
1e \multicolumn{2}{c}{-(CH₂)₄-}4-MethylbenzylSHG-44 (Glioma)4.03
2a HH3,4,5-TrimethoxyphenylH1299 (Lung)12.7[3]
3a --N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamideHeLa (Cervical)1.6 ± 0.8[3]
4a --Dasatinib analogue (Compound 21)K562 (Leukemia)16.3[3]
5a --Amino acid conjugate (S3c)A2780 (Ovarian)15.57[5]
5b --Amino acid conjugate (S3c)A2780CISR (Cisplatin-Resistant Ovarian)11.52[5]
Key Structure-Activity Relationship Insights for Anticancer Activity

The data presented in the table above illuminates several critical SAR trends for the anticancer activity of aminothiazole analogues:

  • Substitution at the 2-Amino Position is Crucial: Unsubstituted phenyl groups at the 2-amino position generally result in weak activity (Compound 1a ). The introduction of electron-withdrawing groups, such as a chloro substituent on the phenyl ring (Compound 1c ), enhances cytotoxicity. More complex and bulky substituents, such as the 4-methylbenzyl group in conjunction with a fused ring system (Compounds 1d and 1e ), can lead to a significant increase in potency.[3]

  • Modification of the Thiazole Ring: Substitution on the thiazole ring itself can influence activity. For instance, the introduction of a methyl group at the C4 position (Compound 1b ) provides a moderate improvement in activity compared to the unsubstituted analogue. The presence of bulky lipophilic groups at the 4- and 5-positions, such as a butylidene ring, has been shown to be beneficial for cytotoxicity.[3]

  • The Nature of the Linker and Terminal Groups: The incorporation of specific functionalities, such as the piperazinyl acetamide moiety in Compound 3a , can lead to potent antiproliferative effects.[3] Furthermore, the conjugation of amino acids to the aminothiazole scaffold, as seen in Compounds 5a and 5b , not only confers significant cytotoxic activity but can also help overcome drug resistance.[5]

The following diagram illustrates the key SAR findings for the anticancer activity of aminothiazole analogues.

SAR_Anticancer cluster_aminothiazole 2-Aminothiazole Core cluster_substituents Substituent Effects on Anticancer Activity core R1 R1 R2 R2 N N S S C2_amino 2-NH-R3 R1_R2 Substitutions at R1 & R2 (Thiazole Ring) R3 Substitutions at R3 (2-Amino Group) C2_amino->R3 R3_effects Bulky, lipophilic groups Electron-withdrawing groups Amino acid conjugates => Increased Potency R3->R3_effects R1_R2_effects Bulky, lipophilic groups (e.g., butylidene) => Increased Potency R1_R2->R1_R2_effects

Caption: Key SAR insights for anticancer aminothiazole analogues.

II. Antimicrobial Activity: Combating Drug-Resistant Pathogens

The emergence of multidrug-resistant (MDR) bacteria necessitates the discovery of novel antimicrobial agents. Aminothiazole derivatives have demonstrated promising activity against a range of bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[6][7]

Comparative Analysis of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the standard metric for quantifying the in vitro efficacy of antimicrobial agents. The following table presents the MIC values for a selection of aminothiazole analogues against various bacterial strains.

Compound IDR (Substitution on 2-Amino Group)Bacterial StrainMIC (µg/mL)Reference
6a PhenylS. aureus (MRSA)> 64[8]
6b 4-TrifluoromethoxyphenylS. aureus (MRSA)4[8]
6c 4-NitrophenylS. aureus (MRSA)8[8]
7a 4-ChlorophenylS. epidermidis16[2]
7b 3,4-DichlorophenylS. epidermidis4[2]
8a PhenylE. coli> 128[2]
8b 4-MethoxyphenylE. coli64[2]
9a N-phenyl-N'-[4-(4-chlorophenyl)thiazol-2-yl]thioureaS. aureus8[2]
10a 4-(2-pyridyl)thiazole derivativeM. tuberculosis H37Rv6.25[6]
10b 4-(2-pyridyl)thiazole derivativeM. tuberculosis (MDR)3.13[6]
Key Structure-Activity Relationship Insights for Antimicrobial Activity

The antimicrobial SAR of aminothiazole analogues reveals distinct patterns for Gram-positive, Gram-negative, and mycobacterial species:

  • Activity Against Gram-Positive Bacteria (e.g., S. aureus, S. epidermidis): The nature of the substituent on the 2-amino phenyl ring is a key determinant of activity. Electron-withdrawing groups, such as trifluoromethoxy (Compound 6b ) and nitro (Compound 6c ), significantly enhance anti-MRSA activity compared to an unsubstituted phenyl ring (Compound 6a ).[8] Dihalo-substitution on the phenyl ring (Compound 7b ) also leads to a marked increase in potency against S. epidermidis.[2] The incorporation of a thiourea linkage can also confer potent antibacterial activity (Compound 9a ).[2]

  • Activity Against Gram-Negative Bacteria (e.g., E. coli): Achieving potent activity against Gram-negative bacteria is often more challenging due to the presence of an outer membrane. While many aminothiazole derivatives show limited activity (Compound 8a ), the introduction of certain substituents, such as a methoxy group (Compound 8b ), can lead to a modest improvement.[2]

  • Antimycobacterial Activity: For activity against M. tuberculosis, a 4-(2-pyridyl)thiazole scaffold appears to be a privileged structural motif.[6] Modifications at the 2-amino position of this scaffold with substituted phenyl rings connected via an amide linker have yielded compounds with potent activity against both susceptible and multidrug-resistant strains of M. tuberculosis (Compounds 10a and 10b ).[6]

The following diagram summarizes the key SAR findings for the antimicrobial activity of aminothiazole analogues.

SAR_Antimicrobial cluster_aminothiazole 2-Aminothiazole Core cluster_activity Antimicrobial Activity cluster_sar Key SAR Determinants core R1 R1 R2 R2 N N S S C2_amino 2-NH-R3 Antimycobacterial Antimycobacterial Activity (e.g., M. tuberculosis) Gram_positive Gram-Positive Activity (e.g., MRSA) C2_amino->Gram_positive Gram_negative Gram-Negative Activity (e.g., E. coli) C2_amino->Gram_negative Gram_positive_sar Electron-withdrawing groups on 2-amino phenyl ring => Increased Potency Gram_positive->Gram_positive_sar Gram_negative_sar Generally weaker activity; substituent effects are modest Gram_negative->Gram_negative_sar Antimycobacterial_sar 4-(2-pyridyl)thiazole scaffold is beneficial; Substituted phenyl amides at 2-amino position => Potent Activity Antimycobacterial->Antimycobacterial_sar

Caption: Key SAR insights for antimicrobial aminothiazole analogues.

III. Kinase Inhibition: Targeting Dysregulated Signaling Pathways

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The 2-aminothiazole scaffold has proven to be a highly effective template for the development of potent and selective kinase inhibitors.[9][10][11]

Comparative Analysis of Kinase Inhibitory Activity

The in vitro potency of kinase inhibitors is typically expressed as the half-maximal inhibitory concentration (IC₅₀) against the target kinase. The following table provides a comparative overview of the IC₅₀ values for various aminothiazole-based kinase inhibitors.

Compound IDTarget KinaseR (Substitution Pattern)IC₅₀ (nM)Reference
11a CDK2/cyclin EN-(5-isopropyl-thiazol-2-yl)isobutyramide320[11]
11b CDK5/p25N-(5-isopropyl-thiazol-2-yl)isobutyramide320[11]
12a CDK2Diaminothiazole analogue (Compound 51)0.9 - 1.5[10]
13a LIMK1Pyridine-substituted aminothiazole (Compound 3a)15[12]
14a Src family kinasesDasatinib< 1[13]
15a Aurora AN/A79[12]
15b Aurora AN/A140[12]
Key Structure-Activity Relationship Insights for Kinase Inhibition

The SAR of aminothiazole-based kinase inhibitors is highly target-specific, but some general principles can be elucidated:

  • Cyclin-Dependent Kinase (CDK) Inhibition: For CDK inhibition, the substitution pattern on the thiazole ring and the 2-amino group is critical for both potency and selectivity. The diaminothiazole scaffold in Compound 12a has been shown to yield highly potent and selective CDK2 inhibitors.[10]

  • LIM Kinase (LIMK) Inhibition: In the case of LIMK inhibitors, a pyridine ring adjacent to the thiazole, as seen in Compound 13a , can lead to a substantial improvement in potency.[12]

  • Src Family Kinase Inhibition: The development of Dasatinib (Compound 14a ), a potent pan-Src family kinase inhibitor, highlights the remarkable success of the 2-aminothiazole scaffold in this area. The specific combination of a 2-chloro-6-methylphenyl group and a hydroxyethyl-piperazinyl-pyrimidine moiety at the 2-amino position is key to its broad-spectrum activity.[13]

  • Aurora Kinase Inhibition: The 2-aminothiazole core has also been successfully employed in the design of potent Aurora kinase inhibitors (Compounds 15a and 15b ).[12]

The following diagram illustrates a simplified kinase signaling pathway and the role of aminothiazole inhibitors.

Kinase_Inhibition cluster_pathway Simplified Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition ATP ATP Kinase Protein Kinase (e.g., CDK, LIMK, Src) ATP->Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylation Inhibition Inhibition Phospho_Substrate Phosphorylated Substrate Cellular_Response Cellular Response (e.g., Proliferation, Migration) Phospho_Substrate->Cellular_Response Aminothiazole_Inhibitor Aminothiazole Kinase Inhibitor Aminothiazole_Inhibitor->Kinase Binds to ATP-binding site

Caption: Inhibition of kinase signaling by aminothiazole analogues.

IV. Experimental Protocols: A Guide to In Vitro Validation

To ensure the reliability and reproducibility of SAR studies, the use of standardized and well-validated experimental protocols is paramount. This section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activity of aminothiazole analogues.

Synthesis of 2-Aminothiazole Analogues via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of the 2-aminothiazole scaffold.

Materials:

  • α-Haloketone (e.g., 2-bromoacetophenone) (1.0 mmol)

  • Thiourea (1.2 mmol)

  • Ethanol (10 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer/hotplate

Procedure:

  • To a 50 mL round-bottom flask, add the α-haloketone (1.0 mmol) and thiourea (1.2 mmol).

  • Add 10 mL of ethanol to the flask.

  • Attach a reflux condenser and place the flask on a magnetic stirrer/hotplate.

  • Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The product may precipitate upon cooling.

  • If precipitation occurs, collect the solid by vacuum filtration, wash with cold ethanol, and dry.

  • If the product remains in solution, concentrate the mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell viability.

Materials:

  • Human cancer cell lines (e.g., H1299, HeLa, K562)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well microplates

  • Test compounds (aminothiazole analogues) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve fitting software.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method (MIC Determination)

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli, M. tuberculosis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or appropriate broth for the specific bacterium

  • 96-well microplates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer or McFarland standards

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound.

  • In a 96-well microplate, perform serial two-fold dilutions of the test compound in the appropriate broth to achieve a range of concentrations.

  • Prepare a bacterial inoculum by suspending several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microplate.

  • Inoculate each well of the microplate containing the serially diluted compound with the bacterial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubate the plates at 35-37°C for 16-24 hours (or longer for slow-growing organisms like M. tuberculosis).

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay (for Aurora Kinase)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Purified recombinant kinase (e.g., Aurora A)

  • Kinase-specific substrate (e.g., a peptide substrate)

  • ATP

  • Test compounds (aminothiazole analogues) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 96-well or 384-well microplates

  • Luminometer

Procedure:

  • Prepare the kinase reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT).

  • In a white microplate, set up the kinase reactions by adding the kinase, substrate, and test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding an equal volume of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Convert the ADP generated in the kinase reaction to ATP by adding the Kinase Detection Reagent. Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ADP produced and, therefore, the kinase activity.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value from a dose-response curve.

V. Conclusion

The 2-aminothiazole scaffold remains a highly valuable and versatile platform in the ongoing quest for novel therapeutic agents. The structure-activity relationships discussed in this guide underscore the critical importance of systematic and rational modifications to the aminothiazole core to achieve desired biological activities. By leveraging the comparative data and detailed experimental protocols provided herein, researchers, scientists, and drug development professionals are better equipped to design, synthesize, and validate the next generation of aminothiazole-based drugs with enhanced potency, selectivity, and therapeutic potential. The continued exploration of this privileged scaffold promises to yield innovative treatments for a wide range of human diseases.

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  • Annadurai, S., et al. (2012). Design and synthesis of 2-aminothiazole based antimicrobials targeting MRSA. Bioorganic & Medicinal Chemistry Letters, 22(24), 7719-7725. [Link]

  • Anderson, M., et al. (2025). Structure-based drug design to the discovery of new 2-aminothiazole CDK2 inhibitors. Bioorganic & Medicinal Chemistry, 33, 116011. [Link]

  • Saba, A. A., & Al-Masoudi, N. A. (2022). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. International Journal of Pharmaceutical Sciences and Research, 13(1), 1000-1010. [Link]

  • Khan Academy. (n.d.). Drawing dot structures. [Link]

  • Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698. [Link]

  • Earley-Cha, J. D. (2016, August 16). Graphviz - Making Super Cool Graphs. Develop. [Link]

  • Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]

  • Ross, F. A., et al. (2022). Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity. Journal of Medicinal Chemistry, 65(20), 13547-13565. [Link]

  • Actual Education. (2022, September 22). COMPLETE Guide to Draw Lewis Dot Structures in Chemistry! #chemistry #apchem #tutor #tutorial [Video]. YouTube. [Link]

  • Ketzbook. (2017, February 12). Lewis Diagrams Made Easy: How to Draw Lewis Dot Structures [Video]. YouTube. [Link]

  • Earley-Cha, J. D. (2016, August 16). Graphviz - Making Super Cool Graphs. Develop. [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. [Link]

Sources

Biological Evaluation Guide: 4-(Aminoethyl)thiazole vs. Amthamine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth biological evaluation of 4-(2-Aminoethyl)thiazole versus Amthamine , designed for researchers in pharmacology and drug discovery.

Content Type: Technical Comparison & Experimental Guide Version: 2.0 (Scientific Review)

Executive Summary

In the development of selective Histamine H2-receptor agonists, the transition from the imidazole ring of histamine to a thiazole ring represents a critical study in bioisosterism. This guide compares 4-(2-Aminoethyl)thiazole (the direct thiazole bioisostere of histamine) with Amthamine (a highly optimized 5-substituted thiazole derivative).

While 4-(2-Aminoethyl)thiazole serves as a fundamental proof-of-concept for non-imidazole H2 activation, Amthamine is the superior pharmacological tool, exhibiting higher potency (


) and full intrinsic efficacy, making it the preferred agonist for characterizing H2-mediated responses in cardiac and gastric tissues.

Chemical & Pharmacological Profile

Structural Comparison

The core difference lies in the substitution pattern on the thiazole ring. Histamine relies on tautomerism within its imidazole ring for receptor activation. Thiazole analogues cannot tautomerize, yet they still activate the H2 receptor, challenging early mechanistic models.

Feature4-(2-Aminoethyl)thiazoleAmthamine
IUPAC Name 4-(2-aminoethyl)-1,3-thiazole2-amino-5-(2-aminoethyl)-4-methylthiazole
Core Ring Thiazole (Bioisostere of Imidazole)Thiazole (Highly Substituted)
Side Chain Position Position 4 (Matches Histamine)Position 5 (Regioisomer)
Key Substituents None (Unsubstituted ring)2-Amino (Polarity), 4-Methyl (Lipophilicity)
H2 Potency (

)
Moderate (

)
High (

)
Intrinsic Activity (

)
Partial/Full AgonistFull Agonist (

)
Selectivity H2 SelectiveHighly H2 Selective (No H1/H3 activity)
Mechanistic Insight: The "Proton Transfer" Hypothesis

A critical finding in H2 pharmacology is that the 2-amino group in thiazoles is not strictly essential for receptor activation, unlike the tautomeric requirements of histamine.[1]

  • 4-(2-Aminoethyl)thiazole: Demonstrates that a simple thiazole ring can accept a proton from the receptor's active site to trigger activation.

  • Amthamine: The addition of the 4-methyl group forces a specific conformation that aligns the side chain perfectly with the receptor pocket, while the 2-amino group enhances binding affinity via hydrogen bonding, resulting in a compound roughly equipotent to histamine but with superior selectivity.

Visualization: Pharmacophore Mapping

The following diagram illustrates the structural relationship and the key functional groups driving H2 potency.

G cluster_features Pharmacological Impact Histamine Histamine (Imidazole Ring) Natural Ligand Thiazole4 4-(2-Aminoethyl)thiazole (Thiazole Ring) Bioisostere Histamine->Thiazole4 Bioisosteric Replacement Amthamine Amthamine (5-Substituted Thiazole) Optimized Agonist Thiazole4->Amthamine Structural Optimization (Methyl + Amino addn) Mech1 Mechanism: Proton Acceptance Amthamine->Mech1 Mech2 Potency: pD2 ~ 6.7 (High) Amthamine->Mech2

Caption: Structural evolution from Histamine to Amthamine, highlighting the optimization of the thiazole scaffold for H2 receptor potency.

Experimental Protocols

To objectively evaluate these compounds, the Guinea Pig Right Atrium (GPRA) assay is the "Gold Standard" due to its high density of H2 receptors and lack of H1-mediated chronotropic effects.

Protocol A: Isolated Guinea Pig Right Atrium (Chronotropic Assay)

Objective: Determine the


 (potency) and Intrinsic Activity (

) of the agonist.

Materials:

  • Male Guinea Pigs (300–500g).

  • Krebs-Henseleit solution (carbogenated: 95%

    
    , 5% 
    
    
    
    ).
  • Organ bath system (

    
    ).
    
  • Isometric force transducer.

Workflow:

  • Tissue Preparation: Rapidly excise the heart. Dissect the right atrium in oxygenated Krebs solution.

  • Mounting: Suspend the atrium under 1g resting tension in the organ bath. The tissue should beat spontaneously.

  • Equilibration: Allow 45–60 minutes for stabilization, washing every 15 minutes.

  • Cumulative Dosing:

    • Add Histamine (

      
       to 
      
      
      
      ) to establish a reference curve. Wash out.[2]
    • Add Amthamine or 4-(Aminoethyl)thiazole in cumulative half-log increments (

      
       to 
      
      
      
      ).
  • Data Acquisition: Record the increase in beating rate (beats/min) at each concentration plateau.

  • Validation (Antagonism): Construct a Schild plot by repeating the curve in the presence of Ranitidine (

    
    ). A rightward shift confirms H2 specificity.
    

Self-Validating Check:

  • If the maximal response of the test compound is <80% of Histamine, it is a partial agonist.

  • If Propranolol (

    
    ) blocks the effect, the response is non-specific (adrenergic), not H2.
    
Protocol B: cAMP Accumulation Assay (Biochemical)

Objective: Confirm Gs-protein coupling and downstream signaling efficacy.

Workflow:

  • Cell Line: HEK293 cells stably transfected with human H2 receptor.

  • Incubation: Treat cells with IBMX (phosphodiesterase inhibitor) to prevent cAMP breakdown.

  • Stimulation: Apply Amthamine or comparator for 15 minutes.

  • Detection: Lyse cells and quantify cAMP using TR-FRET or ELISA.

  • Analysis: Plot concentration-response curves to determine

    
    .
    
Experimental Workflow Diagram

Protocol cluster_dosing Dosing Regimen Start Tissue Isolation (Guinea Pig Heart) Prep Dissect Right Atrium (Spontaneous Beating) Start->Prep Bath Organ Bath Setup (Krebs, 37°C, 1g Tension) Prep->Bath Stab Equilibration (60 mins) Bath->Stab Dose1 Cumulative Dosing (10^-9 to 10^-4 M) Stab->Dose1 Measure Record Heart Rate (% Max Histamine) Dose1->Measure Validation Validation: Ranitidine Blockade Measure->Validation

Caption: Step-by-step workflow for the Guinea Pig Right Atrium (GPRA) assay to determine H2 agonist potency.

Data Interpretation & Reference Values

When analyzing your experimental data, use the following reference values to benchmark your results.

ParameterHistamine (Reference)Amthamine (Test)4-(Aminoethyl)thiazole

(Guinea Pig Atrium)



Relative Potency 100%~150 - 200% ~10 - 20%
Efficacy (Intrinsic Activity) 1.0 (Full)1.0 (Full) 0.8 - 1.0 (Partial/Full)
H1 Activity HighNegligible Negligible

Key Takeaway: Amthamine is approximately 10 times more potent than Dimaprit and equipotent or slightly superior to Histamine, without the H1-mediated side effects (vasodilation/bronchoconstriction) that complicate histamine use. 4-(Aminoethyl)thiazole is significantly less potent, useful primarily for Structure-Activity Relationship (SAR) studies rather than as a functional agonist tool.

References

  • Eriks, J. C., et al. (1992).[3] "Histamine H2-receptor agonists.[1][4][3][5][6][7][8][9] Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles." Journal of Medicinal Chemistry. Link

  • Coruzzi, G., et al. (1993).[8] "The new potent and selective histamine H2 receptor agonist amthamine as a tool to study gastric secretion."[4][8] Naunyn-Schmiedeberg's Archives of Pharmacology. Link

  • Poli, E., et al. (1993). "In vitro cardiac pharmacology of the new histamine H2-receptor agonist amthamine: comparisons with histamine and dimaprit." Agents and Actions. Link

  • PubChem. "Amthamine (Compound Summary)." National Library of Medicine. Link

  • PubChem. "4-(2-Aminoethyl)-1,3-thiazol-2-amine."[2][10] National Library of Medicine. Link[2]

Sources

Pharmacokinetic Profiling & Optimization of Aminothiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for blockbuster kinase inhibitors (e.g., Dasatinib) and emerging gastroprokinetic agents (e.g., Acotiamide). However, this scaffold presents a distinct "Jekyll and Hyde" pharmacokinetic (PK) profile. While it offers exceptional hydrogen-bonding potential and kinase selectivity, it is frequently plagued by metabolic liability (CYP-mediated bioactivation) and pH-dependent solubility .

This guide provides an objective, data-driven comparison of aminothiazole derivatives, contrasting the high-clearance profile of oncology agents with the optimized stability of non-CYP substrates. It includes self-validating experimental protocols for assessing metabolic activation—a critical safety step for this chemical class.

Structural Classes & Pharmacokinetic Challenges

The pharmacokinetic fate of an aminothiazole derivative is heavily dictated by the substitution pattern at the C-4 and C-5 positions, and the nature of the amine linkage (amide vs. free amine).

The Core Challenge: Metabolic Bioactivation

The electron-rich thiazole ring is susceptible to oxidation by Cytochrome P450 enzymes (primarily CYP3A4). This often leads to the formation of reactive intermediates (epoxides or sulfoxides) that can covalently bind to proteins (toxicity) or result in rapid clearance.

  • Type A (Kinase Inhibitors - e.g., Dasatinib): Often possess complex, lipophilic side chains to target ATP pockets. High potency but suffer from high first-pass metabolism and pH-dependent absorption.

  • Type B (Gastroprokinetics - e.g., Acotiamide): Designed with polar, amide-linked side chains. These often shift metabolism away from CYP oxidation toward Phase II conjugation (Glucuronidation), resulting in improved stability.

Comparative Pharmacokinetic Analysis

The following table contrasts Dasatinib (an oncology drug with classic aminothiazole PK issues) against Acotiamide (a GI drug with an optimized profile) and a Lead Series (Prion inhibitor) to illustrate optimization potential.

Table 1: Comparative PK Parameters[1]
ParameterDasatinib (Oncology)Acotiamide (Gastrointestinal)Optimized Lead (Prion Series)
Primary Target BCR-ABL / SRC KinaseAcetylcholinesterase (AChE)PrP (Prion Protein)
Structural Class 2-amino-5-carboxamide thiazole2-acylamino-1,3-thiazole4-phenyl-thiazol-2-amine
Bioavailability (

)
14 – 34% (Variable)~45% (Moderate)~40% (Optimized)

0.5 – 6.0 h (Rapid but variable)1.0 – 1.5 h (Consistent)0.5 – 1.0 h
Half-Life (

)
3 – 5 h (Short)7 – 10 h (Extended)2 – 4 h
Elimination Route Metabolism (CYP3A4) > FecesMetabolism (UGT1A8/9) > FecesMetabolism (Microsomal)
Protein Binding >90% (High)~85%Moderate
Key Liability pH-dependent absorption; CYP3A4 induction/inhibition sensitivity.[1][2]Food effect (delayed

); Lower solubility in high pH.
Metabolic activation (toxicophore risk).[3]

Key Insight: Acotiamide achieves a longer half-life not by eliminating metabolism, but by shifting the primary clearance pathway from oxidative CYP attack (unstable) to Glucuronidation (UGT), demonstrating that metabolic switching is a viable strategy for aminothiazole optimization.

Critical Experimental Protocols

To successfully develop an aminothiazole drug, you must screen for Reactive Metabolite Formation early. Standard stability assays are insufficient; you must use Trapping Assays.

Protocol A: Reactive Metabolite Trapping (GSH Adduct Assay)

Rationale: Aminothiazoles can form reactive electrophiles (sulfoxides/epoxides) that bind to proteins. Glutathione (GSH) acts as a surrogate nucleophile to "trap" these intermediates for detection.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Test Compound (10 mM DMSO stock).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Glutathione (GSH) fortified buffer (10 mM).

  • Quench Solution: Acetonitrile with 0.1% Formic Acid.

Workflow:

  • Pre-incubation: Mix HLM (1 mg/mL final), Test Compound (10 µM final), and GSH (5 mM final) in phosphate buffer (pH 7.4). Equilibrate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to initiate reaction.

    • Control A: No NADPH (detects chemical reactivity without metabolism).

    • Control B: No GSH (standard clearance baseline).

  • Incubation: Shake at 37°C for 60 minutes.

  • Termination: Add 2 volumes of ice-cold Quench Solution. Vortex and centrifuge at 4000g for 15 min.

  • Analysis (LC-MS/MS):

    • Inject supernatant onto a C18 column.

    • Scan Mode: Perform a Neutral Loss Scan of 129 Da (characteristic of GSH adducts) or extract ion chromatograms for [M + 307 + H]+ (GSH addition).

  • Validation Criteria:

    • If [M+GSH] peak area > 1% of parent peak area, the compound is flagged as a High Toxicophore Risk .

Protocol B: pH-Dependent Solubility Profiling

Rationale: 2-aminothiazoles are weak bases. Their solubility often crashes in the high pH environment of the small intestine, limiting absorption.

Workflow:

  • Prepare buffers at pH 1.2 (Simulated Gastric Fluid), pH 4.0, and pH 6.8 (Simulated Intestinal Fluid).

  • Add excess solid compound to 1 mL of each buffer in glass vials.

  • Shake at 37°C for 24 hours (Thermodynamic solubility).

  • Filter (0.45 µm PTFE) and analyze filtrate by HPLC-UV.

  • Success Metric: A solubility > 50 µg/mL at pH 6.8 is required to avoid dissolution-limited absorption (BCS Class IIb behavior).

Visualizing the Mechanism

Diagram 1: Metabolic Bioactivation & Optimization Pathways

This diagram illustrates the "Toxicophore" liability of the aminothiazole ring and the decision logic for medicinal chemistry optimization.

Aminothiazole_PK Start Aminothiazole Lead (Candidate) CYP_Attack CYP3A4 Oxidation (Liver Microsomes) Start->CYP_Attack Reactive_Int Reactive Intermediate (Epoxide/Sulfoxide) CYP_Attack->Reactive_Int Bioactivation GSH_Trap GSH Adduct Formation (Toxicophore Alert) Reactive_Int->GSH_Trap Covalent Binding Clearance Rapid Clearance (Short T1/2) Reactive_Int->Clearance Strategy_1 Strategy 1: Block C-4/C-5 Positions (Steric Hindrance) GSH_Trap->Strategy_1 Redesign Strategy_2 Strategy 2: Electron Withdrawing Groups (Deactivate Ring) GSH_Trap->Strategy_2 Redesign Strategy_3 Strategy 3: Metabolic Switching (Target UGT/Phase II) Clearance->Strategy_3 Redesign Outcome Optimized PK Profile (Stable, Safe) Strategy_1->Outcome Strategy_2->Outcome Strategy_3->Outcome

Caption: Figure 1. Metabolic fate of aminothiazoles. CYP-mediated oxidation leads to reactive intermediates. Optimization strategies focus on blocking reactive sites or shifting metabolic pathways.

Discussion & Strategic Recommendations

Structure-Property Relationships (SPR)

The comparison between Dasatinib and Acotiamide reveals a critical SPR rule for this scaffold:

  • Lipophilicity vs. Clearance: Highly lipophilic aminothiazoles (like Dasatinib) are "grease balls" that attract CYP enzymes, leading to high intrinsic clearance (

    
    ).
    
  • The "Amide" Effect: Acotiamide utilizes an amide linker at the 2-position. This electron-withdrawing effect reduces the electron density of the thiazole ring, making it less prone to oxidative attack by CYPs. This explains its shift toward Phase II (UGT) metabolism and longer half-life.

Recommendations for Lead Optimization
  • Screen Early for GSH Adducts: Do not wait for in vivo toxicity. Use Protocol A in the hit-to-lead phase.

  • Modulate pKa: Unsubstituted 2-aminothiazoles have a pKa ~5.3. Substituents that lower this pKa (e.g., amides, fluorinated aryls) generally improve metabolic stability but may reduce solubility.

  • Formulation: Given the pH-dependent solubility, consider salt forms (e.g., hydrochloride) or amorphous solid dispersions (ASDs) to improve oral bioavailability (

    
    ).
    

References

  • Lévêque, D., et al. (2020).[2] Clinical Pharmacokinetics and Pharmacodynamics of Dasatinib. Clinical Pharmacokinetics.

  • Yoshii, K., et al. (2016). Physiologically-Based Pharmacokinetic and Pharmacodynamic Modeling for the Inhibition of Acetylcholinesterase by Acotiamide. Pharmaceutical Research.

  • Jakopin, Ž. (2020).[3] 2-Aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions.[3]

  • Gallardo-Godoy, A., et al. (2014). 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease. Journal of Medicinal Chemistry.

  • FDA Center for Drug Evaluation and Research. (2006). Clinical Pharmacology and Biopharmaceutics Review: Dasatinib (Sprycel).

Sources

Safety Operating Guide

4-(Aminoethyl)thiazole dihydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action & Critical Constraints

4-(Aminoethyl)thiazole dihydrochloride (CAS: 3016-19-1) is a histamine agonist analogue.[1] As a dihydrochloride salt, it is chemically stable but poses specific risks regarding acidity and thermal decomposition.

CRITICAL "DO NOT" PROTOCOLS:

  • DO NOT mix with strong oxidizing agents (e.g., permanganates, perchlorates) or strong bases.

  • DO NOT dispose of down the drain.[2] This compound contains heterocyclic nitrogen and sulfur; municipal water treatment systems are not designed to degrade these rings efficiently, posing environmental toxicity risks.

  • DO NOT autoclave waste containing this substance without specific ventilation controls (risk of HCl gas release).

Chemical Profile & Disposal Relevance

Understanding the physicochemical nature of the waste is the first step in a self-validating safety system.

PropertyDataDisposal Implication
Chemical Structure Thiazole ring w/ ethylamine side chain (2HCl salt)High Nitrogen/Sulfur content requires incineration with scrubbers to capture NOx and SOx gases.[1]
Physical State Solid (Crystalline powder)Hygroscopic.[1] Must be kept dry to prevent caking and container corrosion.
Solubility Highly soluble in waterSpills can be diluted, but liquid waste requires pH neutralization prior to consolidation.[1]
Acidity Acidic in solution (pH ~3-5)Corrosive hazard. Do not store liquid waste in metal containers.[1]
Decomposition >150°CReleases Hydrogen Chloride (HCl), Nitrogen Oxides (NOx), Sulfur Oxides (SOx).[1]

Hazard Analysis: The "Why" Behind the Protocol

To ensure scientific integrity, we must look at causality. We do not simply bin chemicals; we manage their potential energy.

  • The Chloride Factor: Being a dihydrochloride, this molecule carries two equivalents of HCl. If mixed with strong acids or heated, it can release acidic fumes. If mixed with strong bases (like Sodium Hydroxide), it will undergo an exothermic neutralization, potentially generating heat sufficient to volatilize other solvents in a mixed-waste container.

  • The Thiazole Ring: The heterocyclic ring is stable. Standard chemical oxidation (bleach) is often insufficient to fully degrade the ring structure, leading to potentially toxic intermediate byproducts. High-temperature incineration is the only validated method for complete destruction.

Decision Logic & Workflow (Visualization)

The following diagram outlines the decision matrix for classifying and processing this waste stream.

DisposalWorkflow cluster_legend Legend Start Waste Generation: 4-(Aminoethyl)thiazole 2HCl StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Powder/Crystals) StateCheck->SolidWaste LiquidWaste Liquid Waste (Stock Solutions) StateCheck->LiquidWaste Segregation Segregation Check: Isolate from Oxidizers & Bases SolidWaste->Segregation LiquidWaste->Segregation LiquidTreat Check pH (Acidic nature) Segregation->LiquidTreat If Liquid ContainerSolid Container: HDPE Wide-Mouth Jar Segregation->ContainerSolid If Solid ContainerLiquid Container: Glass or chemically resistant HDPE (NO METAL) LiquidTreat->ContainerLiquid Labeling Labeling: 'Hazardous Waste - Toxic/Irritant' List: CAS 3016-19-1 ContainerSolid->Labeling ContainerLiquid->Labeling DisposalMethod Final Disposal: High-Temp Incineration (Coded for Nitrogen/Sulfur) Labeling->DisposalMethod key1 Action key2 Critical Control Point

Figure 1: Decision matrix for the segregation and packaging of amine salt waste.

Detailed Operational Procedures

Protocol A: Solid Waste Disposal (Pure Substance)

Applicable for: Expired shelf chemicals, contaminated weighing boats, spill cleanup residues.[1]

  • PPE Requirement: Nitrile gloves (double gloved recommended), safety goggles, and lab coat. Use a P95/P100 dust mask if handling outside a fume hood.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass for solids to prevent breakage during compaction/transport.

  • Transfer:

    • Transfer the solid carefully to avoid dust generation.

    • Wipe the exterior of the source container with a damp tissue to remove static-clung dust; add this tissue to the waste jar.

  • Labeling:

    • Mark as "Hazardous Waste - Solid."

    • Explicitly write: Contains this compound.[1]

    • Add hazard warnings: Irritant, Acidic Solid.[1]

Protocol B: Liquid Waste (Aqueous/Organic Solutions)

Applicable for: Reaction mixtures, HPLC effluents, stock solutions.[1]

  • Compatibility Check: Ensure the waste carboy does not contain bleach (Sodium Hypochlorite) or strong bases.

  • pH Adjustment (Optional but Recommended):

    • If the solution is highly concentrated (>1M), the pH will be low.

    • Best Practice: Dilute into the general organic waste stream (if compatible).

    • Caution: If neutralizing, add base (e.g., Sodium Bicarbonate) slowly . The reaction will release CO2 and heat.

  • Container Selection:

    • Use Amber Glass or HDPE carboys.

    • Prohibited: Metal cans (steel/aluminum). The chloride ions will corrode the metal, leading to leaks.

  • Venting: Use a vented cap (e.g., Nalgene® EcoFunnel) during accumulation to prevent pressure buildup from off-gassing.

Emergency Spill Response

If a spill occurs, immediate containment is required to prevent aerosolization.

  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Don full PPE including respiratory protection.

  • Containment:

    • Solids: Cover with a wet paper towel to prevent dust dispersion. Scoop into a waste bag.

    • Liquids: Absorb with an inert material (Vermiculite or Sand). Do not use sawdust (combustible reaction risk with some salts).

  • Decontamination: Clean the surface with a mild alkaline detergent (1% Sodium Bicarbonate solution) to neutralize acidic residues, followed by water.

Regulatory Compliance (RCRA)

In the United States, this chemical is not explicitly listed on the EPA "P" (Acute Hazardous) or "U" (Toxic Waste) lists. However, the generator is responsible for characterization [1].

  • Waste Code Determination:

    • If the waste pH is < 2.0, it is D002 (Corrosive) .

    • If mixed with flammable solvents, it is D001 (Ignitable) .

    • Otherwise, it is generally classified as Non-RCRA Regulated Hazardous Waste but must still be incinerated due to its toxicological profile.

Final Disposition: The only acceptable final disposal method is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).

References

  • United States Environmental Protection Agency (EPA). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 76962, 2-(4-Thiazolyl)ethylamine dihydrochloride. (Analogous structure for safety data). Available at: [Link]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.